molecular formula C15H13BrN2O B12395195 Pbrm1-BD2-IN-8

Pbrm1-BD2-IN-8

Cat. No.: B12395195
M. Wt: 317.18 g/mol
InChI Key: PXWIXTCIXZCREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pbrm1-BD2-IN-8 is a useful research compound. Its molecular formula is C15H13BrN2O and its molecular weight is 317.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

5-bromo-2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C15H13BrN2O/c1-9-4-2-5-10(8-9)14-17-12-7-3-6-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19)

InChI Key

PXWIXTCIXZCREB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2NC3=C(C(=CC=C3)Br)C(=O)N2

Origin of Product

United States

Foundational & Exploratory

PBRM1-BD2-IN-8: A Technical Guide to its Mechanism of Action in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant factor in the progression of several cancers. While often acting as a tumor suppressor, in prostate cancer, PBRM1 functions as a tumor promoter, with its elevated expression correlating with more aggressive disease phenotypes.[1] This has led to the development of targeted inhibitors against its bromodomains. This technical guide provides an in-depth overview of the mechanism of action of PBRM1-BD2-IN-8, a potent and selective inhibitor of the second bromodomain of PBRM1, in the context of prostate cancer. We will detail its biochemical and cellular activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction: The Role of PBRM1 in Prostate Cancer

PBRM1 is a large subunit of the PBAF (Polybromo- and BRG1-associated factors) complex, a specific form of the SWI/SNF chromatin remodeling machinery.[1][2] The primary function of these complexes is to alter the structure of chromatin, thereby regulating gene expression.[2] PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[3] This targeting function is crucial for directing the PBAF complex to specific genomic loci.

In the context of prostate cancer, PBRM1's role is paradoxically pro-oncogenic. Studies have shown that increased PBRM1 mRNA and nuclear protein levels are associated with higher Gleason scores and a more aggressive disease course.[1] PBRM1 is understood to promote prostate cancer by:

  • Driving Oncogenic Transcription: It is believed to facilitate the expression of genes that contribute to the malignant phenotype of prostate cancer cells.[1]

  • Promoting Epithelial-Mesenchymal Transition (EMT): PBRM1 knockdown in castration-resistant prostate cancer (CRPC) cells has been shown to decrease the expression of key EMT markers like N-Cadherin and transcription factors like TGF-β, suggesting its role in promoting a migratory and invasive phenotype.[1][4]

  • Inducing an Immunosuppressive Microenvironment: PBRM1 has been implicated in the expression of genes that inhibit the function of cytotoxic T lymphocytes, potentially allowing tumors to evade immune surveillance.[3]

Given its role in promoting prostate cancer, inhibiting PBRM1's activity presents a promising therapeutic strategy. This compound is a small molecule inhibitor designed to specifically target the second bromodomain of PBRM1, thereby disrupting its function.

This compound: Biochemical and Cellular Activity

This compound (also known as compound 34 in its discovery publication) is a potent and selective inhibitor of the PBRM1 bromodomains.[1][5] Its primary mechanism of action is to competitively bind to the acetyl-lysine binding pocket of the second bromodomain (BD2) of PBRM1, preventing it from tethering the PBAF complex to chromatin.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound

TargetParameterValueReference(s)
PBRM1 Bromodomain 2 (BD2)Binding Affinity (Kd)4.4 µM[1][4][6]
PBRM1 Bromodomain 2 (BD2)Inhibitory Concentration (IC50)0.16 µM[1][4][6]
PBRM1 Bromodomain 5 (BD5)Binding Affinity (Kd)25 µM[1][4][6]

Table 2: Cellular Activity of this compound in Prostate Cancer

Cell LineParameterValueExperimental ConditionsReference(s)
LNCaPGrowth Inhibition (IC50)~9 µMNot specified[1]
PBRM1-dependent prostate cancer cellsGrowth InhibitionEffective in 0-100 µM range48-hour treatment[1][6][7]

Signaling Pathways and Mechanism of Action

The binding of this compound to the second bromodomain of PBRM1 is hypothesized to disrupt the recruitment of the PBAF complex to specific gene promoters. This leads to a downstream cascade of events that counteracts the pro-oncogenic functions of PBRM1 in prostate cancer.

PBRM1_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects PBRM1_BD2_IN_8 This compound PBRM1_BD2 PBRM1 Bromodomain 2 PBRM1_BD2_IN_8->PBRM1_BD2 Inhibits Binding Gene_Expression Altered Gene Expression PBRM1_BD2_IN_8->Gene_Expression Prevents Transcription of Oncogenes PBAF_Complex PBAF Chromatin Remodeling Complex PBRM1_BD2->PBAF_Complex Part of Acetylated_Histones Acetylated Histones on Chromatin PBAF_Complex->Acetylated_Histones Binds to PBAF_Complex->Gene_Expression Remodels Chromatin to Promote Transcription of Oncogenes Oncogenes (e.g., related to EMT, Proliferation) Acetylated_Histones->Oncogenes Recruits PBAF to Promoters of Decreased_Proliferation Decreased Proliferation Gene_Expression->Decreased_Proliferation Decreased_Migration Decreased Migration & Invasion (EMT) Gene_Expression->Decreased_Migration Apoptosis Potential for Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway of this compound action in prostate cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and the study of PBRM1 in prostate cancer. These are based on standard techniques in the field and the information available from the primary literature.[5]

Protein Expression and Purification for Biochemical Assays
  • Construct Generation: The gene fragment encoding the second bromodomain of human PBRM1 (PBRM1-BD2) is cloned into an expression vector (e.g., pET-28a) with a cleavable N-terminal His6-tag.

  • Protein Expression: The construct is transformed into E. coli BL21(DE3) cells. Cells are grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and cells are grown for an additional 16-18 hours at 18°C.

  • Purification: Cells are harvested by centrifugation and lysed by sonication. The His6-tagged PBRM1-BD2 is purified from the soluble lysate using a Ni-NTA affinity column. The His6-tag is then cleaved with a suitable protease (e.g., TEV protease), and the protein is further purified by size-exclusion chromatography.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
  • Sample Preparation: Purified PBRM1-BD2 protein is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The this compound inhibitor is dissolved in the same buffer.

  • ITC Experiment: The ITC instrument is equilibrated at 25°C. The sample cell is filled with the PBRM1-BD2 protein solution (typically 10-20 µM). The injection syringe is filled with the this compound solution (typically 100-200 µM).

  • Data Acquisition: A series of small injections (e.g., 2 µL) of the inhibitor are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Assay for Inhibitory Potency (IC50)
  • Principle: This is a bead-based proximity assay to measure the inhibition of the PBRM1-BD2 interaction with an acetylated histone peptide.

  • Reagents: His6-tagged PBRM1-BD2, a biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac), streptavidin-coated donor beads, and Ni-NTA-coated acceptor beads.

  • Procedure:

    • This compound is serially diluted in the assay buffer.

    • His6-PBRM1-BD2 and the biotinylated histone peptide are added to the inhibitor dilutions and incubated.

    • Donor and acceptor beads are added, and the mixture is incubated in the dark.

  • Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of the inhibitor, the protein-peptide interaction brings the beads into proximity, generating a signal. The inhibitor disrupts this interaction, leading to a decrease in the signal.

  • Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation Assay (MTS or CellTiter-Glo)
  • Cell Plating: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted in culture media and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • MTS Assay: MTS reagent is added to each well, and the plate is incubated for 1-4 hours. The absorbance is read at 490 nm.

    • CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and the luminescence is measured.

  • Data Analysis: The results are normalized to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization Protein_Production 1. PBRM1-BD2 Protein Expression & Purification ITC 2. Binding Affinity (Kd) (Isothermal Titration Calorimetry) Protein_Production->ITC AlphaScreen 3. Inhibitory Potency (IC50) (AlphaScreen Assay) Protein_Production->AlphaScreen Proliferation_Assay 5. Growth Inhibition (IC50) (MTS/CellTiter-Glo Assay) Cell_Culture 4. Prostate Cancer Cell Line Culture (e.g., LNCaP) Cell_Culture->Proliferation_Assay Western_Blot 6. Target Engagement & Downstream Effects (Western Blot) Cell_Culture->Western_Blot Migration_Assay 7. Functional Effects (Transwell Migration Assay) Cell_Culture->Migration_Assay

Caption: A typical experimental workflow for characterizing a PBRM1 inhibitor.

Conclusion and Future Directions

This compound represents a valuable chemical probe for elucidating the role of the PBRM1 bromodomains in prostate cancer. Its mechanism of action, centered on the disruption of PBRM1's chromatin-targeting function, leads to the inhibition of prostate cancer cell growth. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate this and similar compounds.

Future research should focus on:

  • In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of prostate cancer.

  • Combination therapies: Exploring the synergistic potential of PBRM1 inhibitors with other treatments, such as androgen deprivation therapy or immunotherapy.

  • Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to PBRM1-targeted therapies.

By continuing to dissect the molecular mechanisms of PBRM1 and its inhibitors, the scientific community can pave the way for novel therapeutic strategies for advanced prostate cancer.

References

The Role of PBRM1-BD2-IN-8 in Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin remodeling is a fundamental cellular process that governs gene expression by altering the structure of chromatin, the complex of DNA and proteins within the nucleus. A key player in this process is the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of chromatin remodelers. Polybromo-1 (PBRM1), a defining subunit of the PBAF complex, contains six bromodomains that recognize acetylated lysine residues on histone tails, thereby targeting the complex to specific genomic loci. The second bromodomain of PBRM1 (PBRM1-BD2) is crucial for the association of the PBAF complex with chromatin.[1][2] Dysregulation of PBRM1 and the PBAF complex is implicated in various cancers, making it an attractive target for therapeutic intervention.[1]

This technical guide provides an in-depth overview of PBRM1-BD2-IN-8, a potent and selective inhibitor of the second bromodomain of PBRM1. We will delve into its mechanism of action, quantitative binding and inhibition data, detailed experimental protocols for its characterization, and its impact on chromatin remodeling and downstream cellular processes.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the second bromodomain of PBRM1. By binding to the acetyl-lysine binding pocket of PBRM1-BD2, the inhibitor prevents the recognition of acetylated histone tails by the PBAF complex.[1] This disruption of the PBRM1-histone interaction impedes the recruitment and localization of the PBAF complex to its target gene promoters and enhancers. Consequently, the chromatin remodeling activity of the PBAF complex at these sites is inhibited, leading to alterations in gene expression.[1][3] The selectivity of inhibitors like this compound for PBRM1 over other bromodomain-containing proteins, such as SMARCA2 and SMARCA4, is critical for minimizing off-target effects.[1]

Quantitative Data

The following tables summarize the binding affinity, inhibitory activity, and selectivity of this compound and a closely related, more selective analog, PB16.

Table 1: Binding Affinity and Inhibitory Activity of PBRM1-BD2 Inhibitors

CompoundTargetKd (μM)IC50 (μM)Assay MethodReference
This compound (compound 34)PBRM1-BD24.40.16ITC, AlphaScreen[4][5]
This compound (compound 34)PBRM1-BD525-ITC[4][5]
PB16 (compound 16)PBRM1-BD21.5 ± 0.90.26 ± 0.04ITC, AlphaScreen[1]
PB16 (compound 16)PBRM1-BD53.9 ± 2.6-ITC[1]

Table 2: Selectivity Profile of a PBRM1-BD2 Inhibitor (PB16)

BromodomainThermal Shift (ΔTm in °C) at 100 μMAssay MethodReference
PBRM1-BD2 5.4 DSF [1]
PBRM1-BD5 Positive Shift DSF [1]
SMARCA2BNo Detectable ShiftDSF[1]
SMARCA4No Detectable ShiftDSF[1]
ASH1LNo Detectable ShiftDSF[1]
BAZ2BNo Detectable ShiftDSF[1]
TAF1L-BD2No Detectable ShiftDSF[1]

Note: A larger thermal shift (ΔTm) indicates stronger binding of the inhibitor to the bromodomain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the PBAF complex and a typical experimental workflow for the discovery and characterization of PBRM1-BD2 inhibitors.

PBAF_Signaling_Pathway cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones (e.g., H3K14ac) PBRM1 PBRM1 Acetylated_Histones->PBRM1 recognized by BD2 PBAF_Complex PBAF Complex PBRM1->PBAF_Complex part of Chromatin Chromatin PBAF_Complex->Chromatin binds to Gene_Expression Target Gene Expression Chromatin->Gene_Expression remodeling leads to PBRM1_BD2_IN_8 This compound PBRM1_BD2_IN_8->PBRM1 inhibits BD2

Figure 1. PBAF Complex Signaling Pathway.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Start Fragment-Based Screening (e.g., NMR) Hit_Identification Hit Identification Start->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Biophysical_Characterization Biophysical Characterization Lead_Optimization->Biophysical_Characterization Cellular_Assays Cellular & Functional Assays Biophysical_Characterization->Cellular_Assays ITC Isothermal Titration Calorimetry (Kd) Biophysical_Characterization->ITC DSF Differential Scanning Fluorimetry (ΔTm, Selectivity) Biophysical_Characterization->DSF AlphaScreen AlphaScreen (IC50) Biophysical_Characterization->AlphaScreen End Selective PBRM1-BD2 Inhibitor Cellular_Assays->End NanoBRET NanoBRET (Target Engagement) Cellular_Assays->NanoBRET Cell_Viability Cell Viability Assays Cellular_Assays->Cell_Viability Gene_Expression_Analysis Gene Expression (RNA-seq, qPCR) Cellular_Assays->Gene_Expression_Analysis

Figure 2. PBRM1-BD2 Inhibitor Discovery Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and related compounds.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay quantifies the inhibition of the interaction between PBRM1-BD2 and an acetylated histone peptide.

  • Materials:

    • His-tagged PBRM1-BD2 protein

    • Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Ni-NTA-coated Acceptor beads (PerkinElmer)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

    • This compound or other test compounds

    • 384-well white microplates (e.g., Greiner Bio-One)

  • Protocol:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add a solution of His-tagged PBRM1-BD2 (final concentration ~200 nM) to each well.[1]

    • Add a solution of biotinylated H3K14ac peptide (final concentration ~200 nM) to each well.

    • Incubate the plate at room temperature for 30 minutes with gentle shaking.

    • Prepare a mixture of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in assay buffer.

    • Add the bead mixture to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PerkinElmer).

    • Analyze the data by plotting the AlphaScreen signal against the compound concentration and fitting to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding of an inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd).

  • Materials:

    • Purified PBRM1-BD2 protein

    • This compound or other test compounds

    • ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), degassed

    • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, Malvern Panalytical)

  • Protocol:

    • Dialyze the PBRM1-BD2 protein against the ITC buffer overnight.

    • Dissolve the test compound in the same ITC buffer.

    • Load the protein solution (typically 20-50 µM) into the sample cell of the calorimeter.

    • Load the compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).

    • Perform an initial injection (typically smaller volume) to account for dilution effects, followed by a series of injections of the compound into the protein solution.

    • Record the heat changes after each injection.

    • Analyze the data by integrating the heat pulses and fitting the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of binding.

Differential Scanning Fluorimetry (DSF) for Thermal Shift and Selectivity

DSF, or Thermal Shift Assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding, which is an indicator of binding and stabilization.

  • Materials:

    • Purified bromodomain proteins (PBRM1-BD2 and a panel of other bromodomains for selectivity)

    • SYPRO Orange dye (Thermo Fisher Scientific)

    • DSF Buffer (e.g., 10 mM HEPES pH 7.4, 500 mM NaCl)

    • Test compounds

    • Real-time PCR instrument with a thermal ramping capability

  • Protocol:

    • Prepare a master mix containing the bromodomain protein (final concentration ~2-5 µM) and SYPRO Orange dye (final concentration ~5X) in DSF buffer.[6]

    • Dispense the master mix into the wells of a 96- or 384-well PCR plate.

    • Add the test compounds to the wells at the desired final concentration (e.g., 100 µM for selectivity screening).[1] Include a DMSO control.

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, measuring fluorescence at each temperature increment.

    • Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the engagement of a test compound with its target protein inside intact cells.

  • Materials:

    • HEK293 cells transiently or stably expressing PBRM1-BD2 fused to NanoLuc® luciferase

    • NanoBRET™ tracer specific for the bromodomain

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • Opti-MEM™ I Reduced Serum Medium (Gibco)

    • Test compounds

    • White 96- or 384-well assay plates

  • Protocol:

    • Seed the HEK293 cells expressing the PBRM1-BD2-NanoLuc® fusion protein into the assay plates and incubate overnight.

    • Prepare serial dilutions of the test compound in Opti-MEM.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ tracer to all wells at a pre-determined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

    • Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor in the provided buffer.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and 610 nm (acceptor).

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 for target engagement.

Conclusion

This compound and its analogs represent valuable chemical tools for dissecting the role of the PBRM1 bromodomain in the context of the PBAF chromatin remodeling complex. The selective inhibition of PBRM1-BD2 offers a promising therapeutic strategy for cancers where PBRM1 function is dysregulated. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel PBRM1 inhibitors, facilitating further research and drug development efforts in this area. The continued exploration of the downstream consequences of PBRM1-BD2 inhibition will undoubtedly provide deeper insights into the intricate mechanisms of chromatin remodeling and its role in health and disease.

References

Unveiling PBRM1 Function: A Technical Guide to the Chemical Probe Pbrm1-BD2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical probe Pbrm1-BD2-IN-8 and its application in elucidating the function of Polybromo-1 (PBRM1), a critical subunit of the PBAF chromatin remodeling complex. This document details the probe's biochemical and cellular activity, provides established experimental protocols for its use, and visualizes key biological pathways and experimental workflows.

Introduction to PBRM1 and the Chemical Probe this compound

Polybromo-1 (PBRM1), also known as BAF180, is a large, multi-domain protein that serves as a key component of the Polybromo-associated BRG1-associated factor (PBAF) complex, a subtype of the SWI/SNF chromatin remodeling machinery.[1] PBRM1 is unique in that it contains six bromodomains (BDs), which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is crucial for targeting the PBAF complex to specific genomic loci, where it modulates chromatin structure and gene expression.

Mutations and loss of PBRM1 function are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), highlighting its role as a tumor suppressor.[2][3] PBRM1 is also implicated in the DNA damage response and the regulation of inflammatory and immune signaling pathways.[3][4][5]

To facilitate the study of PBRM1's diverse functions, selective chemical probes are essential. This compound is a potent and selective inhibitor of the second bromodomain of PBRM1 (PBRM1-BD2).[6] Developed through NMR-based fragment screening, this cell-active probe provides a valuable tool to dissect the specific roles of PBRM1-BD2 in cellular processes and disease.[6]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

TargetAssay TypeValueReference
PBRM1-BD2Dissociation Constant (Kd)4.4 µM[7][8][9]
PBRM1-BD2Half-maximal Inhibitory Concentration (IC50)0.16 µM[7][8][9]
PBRM1-BD5Dissociation Constant (Kd)25 µM[7][8][9]

Table 2: Selectivity Profile

Off-TargetAssay TypeValue/ObservationReference
SMARCA2Not specifiedWeakly active or inactive[6]
SMARCA4Not specifiedWeakly active or inactive[6]

Table 3: Cellular Activity

Cell LineAssay TypeValueReference
LNCaP (Prostate Cancer)Growth Inhibition (IC50)~9 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and utilize this compound as a chemical probe for PBRM1 function.

AlphaLISA Assay for PBRM1-BD2 Inhibition

This protocol describes a competition-based Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to measure the inhibition of the interaction between PBRM1-BD2 and an acetylated histone peptide.[10][11]

Materials:

  • His-tagged PBRM1-BD2 protein

  • Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Ni-NTA Acceptor beads (PerkinElmer)

  • AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • This compound and other test compounds

  • 384-well white opaque microplates (e.g., OptiPlate-384)

  • EnVision or other AlphaScreen-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in AlphaLISA Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of a solution containing His-tagged PBRM1-BD2 (final concentration, e.g., 10 nM) and biotinylated H3K14ac peptide (final concentration, e.g., 10 nM) in AlphaLISA Assay Buffer.

    • Incubate for 60 minutes at room temperature.

  • Bead Addition:

    • Prepare a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads in AlphaLISA Assay Buffer (final concentration, e.g., 20 µg/mL each).

    • Add 10 µL of the bead mixture to each well under subdued light.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an EnVision plate reader using the AlphaScreen protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This protocol outlines the use of the NanoBRET™ technology to quantify the engagement of this compound with PBRM1 in live cells.[12][13]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding PBRM1-NanoLuc® fusion protein

  • NanoBRET™ tracer for bromodomains (e.g., NanoBRET™ BET Tracer K-5)

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • This compound and control compounds

  • White, 96-well cell culture microplates

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)

Procedure:

  • Cell Transfection:

    • Seed HEK293T cells in a 6-well plate.

    • Transfect the cells with the PBRM1-NanoLuc® fusion plasmid using FuGENE® HD according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells in Opti-MEM®.

    • Seed the cells into a white 96-well plate at an appropriate density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at the desired final concentration in Opti-MEM®.

    • Add the compound dilutions to the cells.

    • Immediately add the tracer to the cells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) within 10 minutes.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the IC50 value for target engagement.

Cellular Thermal Shift Assay (CETSA™)

This protocol describes the use of CETSA™ to confirm the binding of this compound to endogenous PBRM1 in a cellular context by measuring changes in protein thermal stability.[14][15][16]

Materials:

  • Cell line expressing endogenous PBRM1 (e.g., a relevant cancer cell line)

  • This compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against PBRM1

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to confluency.

    • Treat the cells with this compound or vehicle control at the desired concentration and for the desired time.

  • Heating:

    • Harvest the cells and resuspend them in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

  • Western Blotting:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-PBRM1 antibody.

  • Data Analysis:

    • Quantify the band intensities for PBRM1 at each temperature.

    • Plot the band intensity versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing PBRM1 in Action: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to PBRM1 function and the experimental approaches to study it.

PBRM1_PBAF_Chromatin_Remodeling cluster_0 PBAF Complex cluster_1 Chromatin cluster_2 Gene Regulation PBRM1 PBRM1 Nucleosome Nucleosome (Acetylated Histones) PBRM1->Nucleosome Binds to acetylated histones PBAF_Complex SMARCA4 SMARCA4 ARID2 ARID2 BRD7 BRD7 DNA DNA Transcription Transcription DNA->Transcription Altered accessibility PBAF_Complex->DNA Remodels chromatin

Caption: PBRM1 targets the PBAF complex to acetylated histones, leading to chromatin remodeling and altered gene expression.

PBRM1_DNA_Damage_Response DNA_Damage DNA Damage (e.g., Double-Strand Break) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates PBRM1 PBRM1 ATM_ATR->PBRM1 recruits Cell_Cycle_Arrest Cell_Cycle_Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_ATR->Apoptosis PBAF_Complex PBAF Complex PBRM1->PBAF_Complex as part of Chromatin_Remodeling Chromatin Remodeling at Damage Site PBAF_Complex->Chromatin_Remodeling DNA_Repair_Proteins DNA Repair Proteins Chromatin_Remodeling->DNA_Repair_Proteins facilitates recruitment

Caption: PBRM1's role in the DNA damage response, downstream of ATM/ATR activation.

PBRM1_Cancer_Signaling PBRM1_loss PBRM1 Loss of Function PBAF_mislocalization PBAF Complex Mislocalization PBRM1_loss->PBAF_mislocalization Interferon_signaling Altered Interferon Signaling PBRM1_loss->Interferon_signaling NFkB_activation NF-kB Pathway Activation PBAF_mislocalization->NFkB_activation Tumor_promoting_genes Expression of Tumor-Promoting Genes NFkB_activation->Tumor_promoting_genes Immune_evasion Immune_evasion Interferon_signaling->Immune_evasion

Caption: Consequences of PBRM1 loss on cancer-related signaling pathways.

Pbrm1_BD2_IN_8_Workflow start Start: Hypothesis about PBRM1-BD2 function in_vitro In Vitro Validation (AlphaLISA) start->in_vitro Use this compound cellular_target_engagement Cellular Target Engagement (NanoBRET, CETSA) in_vitro->cellular_target_engagement Confirm potency and selectivity phenotypic_assay Cellular Phenotypic Assays (e.g., Growth Inhibition) cellular_target_engagement->phenotypic_assay Confirm on-target effects in cells downstream_analysis Downstream Analysis (e.g., Gene Expression) phenotypic_assay->downstream_analysis Investigate molecular consequences conclusion Conclusion: Elucidation of PBRM1-BD2 function downstream_analysis->conclusion

References

Unveiling the Selectivity of Pbrm1-BD2-IN-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pbrm1-BD2-IN-8, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF chromatin remodeling complex, and its dysregulation is implicated in various cancers. Understanding the selectivity profile and the methodologies used to characterize this inhibitor is crucial for its application in research and as a potential therapeutic lead.

Core Data at a Glance: Binding Affinity and Inhibition

The following tables summarize the quantitative data for the binding affinity and inhibitory activity of this compound against PBRM1 bromodomains.

Binding Affinity (Kd) of this compound
Target Bromodomain Dissociation Constant (Kd) in µM
PBRM1-BD24.4[1][2][3]
PBRM1-BD525[1][2][3]
Inhibitory Potency (IC50) of this compound
Target Bromodomain IC50 in µM
PBRM1-BD20.16[1][2][3]

Signaling Pathway Context: The Role of PBRM1-BD2

PBRM1 is a critical component of the PBAF (Polybromo- and BRG1-associated factors) complex, a type of SWI/SNF chromatin remodeling complex. The second bromodomain of PBRM1 (PBRM1-BD2) plays a crucial role in tethering the PBAF complex to acetylated histones on chromatin, thereby influencing gene expression. Inhibition of PBRM1-BD2 by this compound is designed to disrupt this interaction and modulate the transcriptional programs regulated by the PBAF complex.

PBRM1_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histones (on Chromatin) PBAF PBAF Complex PBRM1 PBRM1 PBAF->PBRM1 contains Remodeling Chromatin Remodeling & Gene Expression PBAF->Remodeling Modulates BD2 BD2 PBRM1->BD2 contains BD2->Histone Binds to Inhibitor This compound Inhibitor->BD2 Inhibits

PBRM1-BD2 interaction with chromatin and its inhibition.

Experimental Protocols: Methodologies for Selectivity Determination

The selectivity of this compound was established through a series of rigorous biophysical and biochemical assays. The detailed protocols for these key experiments are outlined below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was employed to determine the in vitro inhibitory potency (IC50) of this compound.

  • Principle: The assay measures the disruption of the interaction between biotinylated histone H3K14-acetylated peptide and His6-tagged PBRM1-BD2. The interaction brings streptavidin-coated donor beads and Ni2+-chelate acceptor beads into close proximity, generating a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

  • Protocol:

    • A solution of 200 nM His6-PBRM1-BD2 was incubated with varying concentrations of this compound for 30 minutes at room temperature in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20).

    • Biotinylated H3K14ac peptide was added to a final concentration of 200 nM, followed by incubation for another 30 minutes.

    • A mixture of streptavidin-donor and Ni2+-acceptor beads was added, and the plate was incubated in the dark for 1 hour.

    • The AlphaScreen signal was read on a plate reader.

    • IC50 values were calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC was used to measure the binding affinity (Kd) of this compound to PBRM1 bromodomains.

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Protocol:

    • The PBRM1 bromodomain protein (typically 20-50 µM) was placed in the sample cell of the calorimeter.

    • This compound (typically 200-500 µM) was loaded into the injection syringe.

    • The inhibitor was titrated into the protein solution in a series of small injections.

    • The heat change after each injection was measured.

    • The resulting data were fitted to a binding model to determine the thermodynamic parameters, including the Kd.

Differential Scanning Fluorimetry (DSF)

DSF was utilized to assess the broader selectivity profile of this compound against a panel of bromodomains.

  • Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A significant increase in Tm (a positive ΔTm) indicates that the ligand stabilizes the protein, suggesting a binding interaction.

  • Protocol:

    • A solution containing the bromodomain protein (2 µM) and a fluorescent dye (e.g., SYPRO Orange) was prepared in a 96-well plate.

    • This compound was added to a final concentration of 10 µM.

    • The plate was heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.

    • The fluorescence was monitored as a function of temperature.

    • The melting temperature (Tm) was determined as the midpoint of the unfolding transition, and the thermal shift (ΔTm) was calculated by subtracting the Tm of the protein alone from the Tm in the presence of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential workflow employed to characterize the selectivity of a novel PBRM1-BD2 inhibitor like this compound.

Experimental_Workflow cluster_workflow Inhibitor Selectivity Profiling Workflow Start Start: Novel PBRM1-BD2 Inhibitor AlphaScreen AlphaScreen Assay Start->AlphaScreen IC50 Determine IC50 for PBRM1-BD2 AlphaScreen->IC50 ITC Isothermal Titration Calorimetry (ITC) IC50->ITC Kd Determine Kd for PBRM1-BD2 & BD5 ITC->Kd DSF Differential Scanning Fluorimetry (DSF) Kd->DSF Selectivity Assess Selectivity Against Bromodomain Panel (ΔTm) DSF->Selectivity End End: Characterized Selective Inhibitor Selectivity->End Selectivity_Profile cluster_selectivity Conceptual Selectivity Profile of this compound cluster_targets Bromodomain Targets Inhibitor This compound PBRM1_BD2 PBRM1-BD2 Inhibitor->PBRM1_BD2 High Affinity (Kd = 4.4 µM) PBRM1_BD5 PBRM1-BD5 Inhibitor->PBRM1_BD5 Lower Affinity (Kd = 25 µM) SMARCA2 SMARCA2 Inhibitor->SMARCA2 No Significant Binding SMARCA4 SMARCA4 Inhibitor->SMARCA4 No Significant Binding Other_BRDs Other Bromodomains Inhibitor->Other_BRDs Generally Low Affinity

References

An In-Depth Technical Guide to Pbrm1-BD2-IN-8 and its Role in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pbrm1-BD2-IN-8 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex. By targeting PBRM1, this compound offers a valuable tool to investigate the role of the PBAF complex in gene expression and presents a potential therapeutic avenue in cancers where PBRM1 activity is oncogenic, such as in certain prostate cancers. This document provides a comprehensive overview of this compound, its mechanism of action, and its anticipated effects on gene expression regulation based on the known functions of its target, PBRM1. While comprehensive data on the global gene expression changes induced by this specific inhibitor are not yet publicly available, this guide synthesizes current knowledge to provide a robust framework for its investigation and application.

Introduction to PBRM1 and the PBAF Complex

Polybromo-1 (PBRM1), also known as BAF180, is a large protein that serves as a defining subunit of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] These complexes utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1]

PBRM1 is unique in that it contains six tandem bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails.[2] This interaction is crucial for tethering the PBAF complex to specific locations on the chromatin, influencing the expression of target genes. The second bromodomain (BD2) of PBRM1 has been identified as a critical anchor for this chromatin association.[2]

The role of PBRM1 in cancer is context-dependent. In clear cell renal cell carcinoma (ccRCC), PBRM1 is one of the most frequently mutated genes and acts as a tumor suppressor.[3][4] Conversely, in certain contexts like prostate cancer, PBRM1 has been shown to have an oncogenic role.[5] This dual functionality makes the selective inhibition of PBRM1's activity a compelling area of research.

This compound: A Selective Inhibitor of PBRM1's Second Bromodomain

This compound, also identified as "compound 34" in the primary literature, is a potent inhibitor of the second bromodomain of PBRM1.[6] It was discovered through an NMR-based fragment screening campaign aimed at developing selective chemical probes for PBRM1.[2]

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain. This prevents PBRM1 from recognizing and binding to its cognate acetylated histone marks on the chromatin. By disrupting this critical interaction, the inhibitor is expected to displace the PBAF complex from its target gene loci, thereby altering their transcriptional status.

cluster_nucleus Cell Nucleus Histone Acetylated Histone Tail PBRM1_BD2 PBRM1-BD2 Histone->PBRM1_BD2 Binds to PBAF PBAF Complex PBRM1_BD2->PBAF Part of DNA DNA PBAF->DNA Remodels Chromatin Gene_Expression Gene Expression Regulation DNA->Gene_Expression Alters Inhibitor This compound Inhibitor->PBRM1_BD2 Blocks Binding

Figure 1: Mechanism of action of this compound.
Data Presentation: Biochemical and Cellular Activity

The following table summarizes the key quantitative data for this compound (compound 34) and a related, more potent analogue, compound 16, from the primary literature.[2]

CompoundTargetAssay TypeValueCell LineAssay TypeValue
This compound (34) PBRM1-BD2Dissociation Constant (Kd)4.4 µMLNCaP (Prostate Cancer)Cell Growth IC50~9 µM
PBRM1-BD5Dissociation Constant (Kd)25 µM
PBRM1-BD2AlphaScreen IC500.16 µM
Compound 16 PBRM1-BD2AlphaScreen IC500.26 µMLNCaP (Prostate Cancer)Cell Growth IC500.66 µM
PBRM1-BD5Dissociation Constant (Kd)3.9 µMPC3 (Prostate Cancer)Cell Growth IC500.77 µM
PBRM1-BD2Dissociation Constant (Kd)1.5 µMHEK293TCell Growth IC500.32 µM

Anticipated Effects on Gene Expression Regulation

While specific transcriptomic data for this compound is not yet available, the known functions of PBRM1 allow for informed hypotheses about the pathways and gene sets that will be affected by its inhibition. Studies involving PBRM1 knockdown or knockout have revealed its role in several key cellular processes.[3][7][8][9][10]

Signaling Pathways Likely Modulated by this compound

Inhibition of PBRM1-BD2 is expected to impact signaling pathways that are regulated by the PBAF complex. Based on existing literature, these may include:

  • Cell Cycle Progression: PBRM1 has been shown to regulate the expression of genes involved in cell division.[3] Inhibition may therefore lead to cell cycle arrest.

  • Apoptosis: PBRM1 loss is associated with the upregulation of pro-apoptotic factors, priming cells for cell death.[9]

  • Metabolism: PBRM1 plays a role in regulating metabolic pathways, including hypoxia response and glucose uptake.[7]

  • Chemokine and Cytokine Signaling: PBRM1 knockdown has been shown to alter the expression of genes in the chemokine/chemokine receptor interaction pathway.[3]

  • p53 Signaling Pathway: In some contexts, PBRM1 deficiency has been linked to the activation of the p53 signaling pathway, particularly in response to DNA damage.[8]

  • AKT-mTOR Signaling: PBRM1 knockdown can activate the AKT-mTOR signaling pathway, which is crucial for cell growth and proliferation.[7]

cluster_pathways Downstream Cellular Processes Inhibitor This compound PBRM1 PBRM1 / PBAF Complex Inhibitor->PBRM1 Inhibits CellCycle Cell Cycle Regulation PBRM1->CellCycle Regulates Apoptosis Apoptosis PBRM1->Apoptosis Regulates Metabolism Metabolic Pathways PBRM1->Metabolism Regulates ImmuneResponse Immune Response (Chemokine Signaling) PBRM1->ImmuneResponse Regulates p53 p53 Pathway PBRM1->p53 Influences AKT_mTOR AKT-mTOR Pathway PBRM1->AKT_mTOR Influences cluster_wet_lab Wet Lab Workflow cluster_bioinformatics Bioinformatics Analysis CellCulture Cell Culture (e.g., LNCaP) Treatment Treatment with This compound and Vehicle Control CellCulture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads Alignment Alignment to Reference Genome Raw_Reads->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway and Functional Analysis DEG_Analysis->Pathway_Analysis

References

In Vitro Characterization of PBRM1-BD2-IN-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant target in oncology.[1] PBRM1 contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby recruiting the PBAF complex to specific chromatin locations to regulate gene expression.[1] Dysregulation of PBRM1 function is implicated in various cancers, including clear cell renal cell carcinoma and prostate cancer.[1][2] PBRM1-BD2-IN-8 is a potent and selective inhibitor of the second bromodomain of PBRM1 (PBRM1-BD2), offering a valuable tool to investigate the biological roles of this specific bromodomain and as a starting point for the development of novel therapeutics. This document provides a comprehensive technical overview of the initial in vitro characterization of this compound.

Quantitative In Vitro Activity

The inhibitory activity and binding affinity of this compound have been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data from these initial characterization studies.

Assay TypeTargetParameterValue (µM)Reference
Isothermal Titration Calorimetry (ITC)PBRM1-BD2Kd4.4[3]
Isothermal Titration Calorimetry (ITC)PBRM1-BD5Kd25[3]
AlphaScreenPBRM1-BD2IC500.16[3]
Cell-Based AssayLNCaP CellsIC50~9[2]

Table 1: Binding Affinity and Inhibitory Potency of this compound

Assay TypeTargetΔTm (°C)
Differential Scanning Fluorimetry (DSF)PBRM1-BD25.4

Table 2: Thermal Shift Induced by this compound

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd) of this compound for PBRM1 bromodomains.

Methodology:

  • Protein and Compound Preparation: Recombinant PBRM1-BD2 and PBRM1-BD5 proteins are expressed and purified. This compound is dissolved in a buffer matching the protein dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • ITC Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is filled with the PBRM1 bromodomain solution (typically 20-50 µM), and the injection syringe is loaded with this compound solution (typically 200-500 µM).

  • Titration: A series of injections (e.g., 19 injections of 2 µL each) of the compound solution into the protein solution are performed at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat changes upon each injection are measured. The resulting binding isotherm is fitted to a one-site binding model using the manufacturer's software (e.g., Origin) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a competitive binding assay.

Methodology:

  • Reagents:

    • His-tagged PBRM1-BD2 protein.

    • Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac).

    • Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads (PerkinElmer).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

  • Assay Procedure:

    • A solution of His-tagged PBRM1-BD2 (final concentration ~25 nM) and biotinylated H4K16ac peptide (final concentration ~25 nM) is prepared in assay buffer.

    • Serial dilutions of this compound are added to the wells of a 384-well ProxiPlate.

    • The protein-peptide mixture is added to the wells containing the compound.

    • A mixture of Streptavidin-Donor beads and Ni-NTA-Acceptor beads (final concentration ~10 µg/mL each) is added to all wells.

    • The plate is incubated in the dark at room temperature for 1 hour.

  • Signal Detection: The AlphaScreen signal is read on an EnVision plate reader or a similar instrument.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Differential Scanning Fluorimetry (DSF)

Objective: To assess the thermal stabilization of PBRM1-BD2 upon binding of this compound.

Methodology:

  • Reaction Mixture:

    • PBRM1-BD2 protein (final concentration 2 µM).

    • This compound (final concentration 10 µM).

    • SYPRO Orange dye (final dilution 5X).

    • Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Assay Procedure:

    • The reaction components are mixed in the wells of a 96-well PCR plate.

    • The plate is sealed and placed in a real-time PCR instrument.

  • Thermal Denaturation: The temperature is ramped from 25°C to 95°C with a ramp rate of 1°C/min. Fluorescence is monitored at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the compound.

Cell Growth Inhibition Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.[2][3]

Methodology:

  • Cell Culture: LNCaP prostate cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Cell Seeding: Cells are seeded into 96-well plates at a density of ~5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., from 0 to 100 µM) for 48 hours.[3]

  • Viability Assessment: Cell viability is assessed using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: The luminescence signal is read on a plate reader. The IC50 value is calculated by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of PBRM1-BD2 by this compound is anticipated to disrupt the normal function of the PBAF complex in chromatin remodeling and gene regulation. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for characterizing such an inhibitor.

PBRM1_Signaling_Pathway cluster_0 PBAF Complex Recruitment cluster_1 Downstream Effects cluster_2 Inhibition by this compound Histone Acetylated Histone Tail PBRM1_BD2 PBRM1-BD2 Histone->PBRM1_BD2 recognizes PBAF PBAF Complex PBRM1_BD2->PBAF recruits Chromatin Chromatin Remodeling PBAF->Chromatin Gene Gene Transcription Chromatin->Gene Cell Cellular Processes Gene->Cell Inhibitor This compound Inhibitor->PBRM1_BD2 blocks

Caption: this compound inhibits PBAF complex recruitment.

Experimental_Workflow start Start: Inhibitor Synthesis biophysical Biophysical Assays (ITC, DSF) start->biophysical Binding Affinity biochemical Biochemical Assay (AlphaScreen) start->biochemical Inhibitory Potency cellular Cellular Assay (Growth Inhibition) biophysical->cellular biochemical->cellular Cellular Activity end End: In Vitro Characterization cellular->end

Caption: In vitro characterization workflow for PBRM1 inhibitors.

References

Probing the Anti-Cancer Potential of PBRM1-BD2-IN-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-cancer activity of PBRM1-BD2-IN-8, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex and has emerged as a promising therapeutic target in certain cancers, particularly prostate cancer where it functions as a tumor promoter. This document summarizes the available quantitative data, details the experimental methodologies used to characterize the inhibitor, and visualizes the core signaling pathways and experimental workflows.

Core Data Summary

The anti-cancer activity of this compound, also identified as compound 34 in its discovery publication, has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings, providing a clear comparison of its potency and selectivity.

Table 1: Biochemical Activity of this compound

TargetAssay TypeParameterValue (µM)
PBRM1-BD2Isothermal Titration Calorimetry (ITC)Kd4.4[1]
PBRM1-BD2AlphaScreenIC500.16[1][2][3][4]
PBRM1-BD5Isothermal Titration Calorimetry (ITC)Kd25[1][2][3][4]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeAssay TypeParameterValue (µM)Treatment Duration
LNCaPProstate CancerCell Viability AssayIC50~948 hours[1]

Mechanism of Action and Signaling Pathway

PBRM1 is a subunit of the PBAF (Polybromo- and BRG1-associated factor) complex, a type of SWI/SNF chromatin remodeling complex. The six bromodomains of PBRM1 are critical for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions to modulate gene expression. In prostate cancer, PBRM1 is understood to act as a tumor promoter.

This compound exerts its anti-cancer effect by selectively binding to the second bromodomain (BD2) of PBRM1. This competitive inhibition prevents PBRM1 from engaging with acetylated histones, thus disrupting the recruitment and function of the PBAF complex at target gene promoters. This leads to altered gene expression and subsequent inhibition of growth in PBRM1-dependent cancer cells.

PBRM1_Inhibition_Pathway Mechanism of Action of this compound cluster_nucleus Cell Nucleus PBRM1 PBRM1 PBAF PBAF Complex PBRM1->PBAF part of TargetGenes Target Gene Promoters PBAF->TargetGenes is recruited to AcetylatedHistones Acetylated Histones on Chromatin AcetylatedHistones->PBRM1 recognized by BD2 GeneExpression Gene Expression (Pro-tumorigenic) TargetGenes->GeneExpression regulates CellGrowth Cancer Cell Growth and Proliferation GeneExpression->CellGrowth leads to Inhibitor This compound Inhibitor->PBRM1 binds to BD2

Figure 1: Simplified signaling pathway of PBRM1 and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (dissociation constant, Kd) of this compound to PBRM1 bromodomains.

Materials:

  • Purified recombinant PBRM1-BD2 and PBRM1-BD5 proteins.

  • This compound (compound 34) dissolved in a buffer matching the protein dialysis buffer (e.g., HEPES-based buffer).

  • Isothermal titration calorimeter.

Procedure:

  • Prepare the protein solution (e.g., 50-60 µM of PBRM1 bromodomain) in the calorimetric cell.

  • Prepare the ligand solution (this compound) at a concentration approximately 10-fold higher than the protein concentration in the injection syringe.

  • Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand solution into the protein solution at a constant temperature (e.g., 25°C).

  • Record the heat change associated with each injection.

  • Analyze the resulting data by fitting it to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is calculated as the reciprocal of Ka.

AlphaScreen Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against the PBRM1-BD2:histone peptide interaction.

Materials:

  • His-tagged PBRM1-BD2 protein.

  • Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac).

  • Streptavidin-coated donor beads and Ni-NTA-coated acceptor beads (PerkinElmer).

  • This compound serially diluted in assay buffer.

  • 384-well microplates.

  • Plate reader capable of AlphaScreen detection.

Procedure:

  • Add His-tagged PBRM1-BD2 protein to the wells of a 384-well plate.

  • Add serial dilutions of this compound to the wells.

  • Add the biotinylated H3K14ac peptide to the wells.

  • Incubate the mixture at room temperature to allow for binding.

  • Add a mixture of streptavidin-coated donor beads and Ni-NTA-coated acceptor beads to the wells in the dark.

  • Incubate the plate at room temperature in the dark to allow for bead association.

  • Measure the AlphaScreen signal (emission at 520-620 nm) upon excitation at 680 nm.

  • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AlphaScreen_Workflow AlphaScreen Assay Workflow Start Start Add_Protein Add His-tagged PBRM1-BD2 Start->Add_Protein Add_Inhibitor Add serial dilutions of This compound Add_Protein->Add_Inhibitor Add_Peptide Add biotinylated H3K14ac peptide Add_Inhibitor->Add_Peptide Incubate1 Incubate for binding Add_Peptide->Incubate1 Add_Beads Add Donor and Acceptor beads Incubate1->Add_Beads Incubate2 Incubate in dark Add_Beads->Incubate2 Read_Plate Measure AlphaScreen signal Incubate2->Read_Plate Analyze Determine IC50 Read_Plate->Analyze

Figure 2: Workflow for determining the IC50 of this compound using the AlphaScreen assay.
Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • LNCaP prostate cancer cells.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • This compound dissolved in DMSO and serially diluted in culture medium.

  • Cell Counting Kit-8 (CCK-8) or similar cell viability reagent.

  • Microplate reader.

Procedure:

  • Seed LNCaP cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM) for 48 hours. Include a vehicle control (DMSO).

  • After the treatment period, add the cell viability reagent (e.g., CCK-8) to each well and incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This technical guide provides a foundational understanding of the anti-cancer properties of this compound. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies and a more detailed investigation of its impact on downstream signaling pathways.

References

PBRM1 as a Therapeutic Target in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polybromo-1 (PBRM1), a critical component of the PBAF chromatin remodeling complex, has emerged as a significant therapeutic target in oncology. As one of the most frequently mutated genes in several cancers, particularly clear cell renal cell carcinoma (ccRCC), its loss-of-function creates specific vulnerabilities within cancer cells that can be exploited for targeted therapies. This guide provides an in-depth technical overview of PBRM1's role in cancer, the molecular consequences of its inactivation, and the promising therapeutic strategies being developed. A central focus is the synthetic lethal relationship between PBRM1 deficiency and inhibitors of DNA repair pathways, such as PARP and ATR inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways are presented to equip researchers and drug development professionals with the foundational knowledge to advance the investigation and therapeutic targeting of PBRM1-deficient tumors.

Introduction: PBRM1 and its Role in Cancer

PBRM1, also known as BAF180, is a large protein that serves as a key subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a specific form of the SWI/SNF chromatin remodeling complex[1]. The SWI/SNF complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression, DNA repair, and replication[1][2]. PBRM1 contains six bromodomains that recognize acetylated lysine residues on histones, tethering the PBAF complex to specific chromatin regions.

Mutations in PBRM1 are highly prevalent across various cancers, with a particularly high frequency in clear cell renal cell carcinoma (ccRCC), where it is the second most commonly mutated gene after VHL[3][4][5]. These mutations are typically truncating, leading to a loss of PBRM1 protein expression and function[3][5]. The loss of PBRM1 is an early event in ccRCC tumorigenesis and is associated with advanced disease and poorer prognosis[5].

Molecular Consequences of PBRM1 Inactivation

The loss of PBRM1 function has profound effects on cellular processes, creating a unique molecular landscape in cancer cells that can be therapeutically targeted.

Genomic Instability and DNA Damage Response

PBRM1 plays a crucial role in maintaining genomic stability. Its absence leads to increased DNA damage and replication stress. PBRM1-deficient cells exhibit elevated levels of replication stress markers, micronuclei, and R-loops, which are three-stranded nucleic acid structures that can impede replication and transcription.[6] The accumulation of R-loops is a key consequence of PBRM1 loss and a central driver of the vulnerabilities in these cells.

Altered Gene Expression and Signaling Pathways

As a chromatin remodeler, PBRM1 is intricately involved in regulating gene expression. Its loss leads to widespread changes in the transcriptional landscape.

A critical consequence of the genomic instability induced by PBRM1 loss is the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[6] Cytosolic DNA fragments, resulting from increased DNA damage and micronuclei formation, are detected by cGAS, which then produces the second messenger cGAMP. cGAMP activates STING, leading to the production of type I interferons and the expression of interferon-stimulated genes (ISGs), creating a pro-inflammatory tumor microenvironment.[6]

PBRM1 loss has been shown to impact other key signaling pathways in cancer. In ccRCC, PBRM1 deficiency can activate the AKT-mTOR signaling pathway and promote aerobic glycolysis, also known as the Warburg effect.[7] Additionally, PBRM1 has been reported to regulate the chemokine/chemokine receptor interaction pathway, influencing cell proliferation and migration.[5][8]

Therapeutic Strategies Targeting PBRM1 Deficiency

The unique molecular characteristics of PBRM1-deficient tumors provide several avenues for targeted therapeutic intervention.

Synthetic Lethality with PARP and ATR Inhibitors

The most promising therapeutic strategy for PBRM1-deficient cancers is the concept of synthetic lethality. This approach targets a gene or pathway that is essential for the survival of cancer cells with a specific genetic alteration (in this case, PBRM1 loss) but is non-essential for normal cells.

Functional genomic screens have identified a potent synthetic lethal interaction between PBRM1 deficiency and inhibitors of poly(ADP-ribose) polymerase (PARP) and ataxia telangiectasia and Rad3-related (ATR) proteins, both of which are critical for DNA damage repair.[6][9] PBRM1-deficient cells are exquisitely sensitive to PARP and ATR inhibitors, a vulnerability that has been demonstrated in various in vitro and in vivo models.[6][10]

The underlying mechanism for this synthetic lethality is the exacerbation of the already high levels of replication stress and R-loop accumulation in PBRM1-deficient cells upon treatment with PARP or ATR inhibitors.[6] This leads to catastrophic DNA damage and cell death specifically in the cancer cells.

Other Potential Therapeutic Approaches

Beyond PARP and ATR inhibitors, other strategies are being explored. The development of small molecule inhibitors that directly target the bromodomains of PBRM1 is an active area of research.[11][12][13] These inhibitors could potentially modulate PBRM1 function in cancers where it acts as a tumor promoter. Additionally, the altered immune microenvironment in PBRM1-mutant tumors suggests that they may be more responsive to immune checkpoint inhibitors, although clinical data has been conflicting.[3][14][15][16]

Quantitative Data

PBRM1 Mutation Frequency in Various Cancers
Cancer TypePBRM1 Mutation FrequencyReference
Clear Cell Renal Cell Carcinoma (ccRCC)28% - 55%
Chordoma11% - 59%
Cholangiocarcinoma12% - 23%
Mesothelioma7% - 20%
Endometrial Carcinoma12%
Non-Small Cell Lung Cancer (NSCLC)3%
Gastric Adenocarcinoma7.32%[17]
Pan-cancer (across 10,336 patients)3.8%[3]
In Vitro Efficacy of PARP Inhibitors in PBRM1-Deficient vs. PBRM1-Proficient Cell Lines
Cell LinePBRM1 StatusPARP InhibitorIC50 (µM)Reference
HAP1Wild-TypeRucaparib~10
HAP1KnockoutRucaparib~1
HAP1Wild-TypeOlaparib~10
HAP1KnockoutOlaparib~1
HAP1Wild-TypeTalazoparib~0.1
HAP1KnockoutTalazoparib~0.01
786-OWild-TypeTalazoparib~10
786-OKnockoutTalazoparib~0.1
MDA-MB-436BRCA1-deficientOlaparib~0.01[18]
MDA-MB-436BRCA1-deficientVeliparib~0.01[18]
HCC1937BRCA1-deficientTalazoparib~10[19]
HCC1937BRCA1-deficientNiraparib~11[19]
HCC1937BRCA1-deficientRucaparib~13[19]
MDA-MB-231BRCA-proficientTalazoparib0.48[19]
MDA-MB-468BRCA-proficientTalazoparib0.8[19]

Experimental Protocols

Generation of PBRM1 Knockout Cell Lines using CRISPR/Cas9

This protocol describes a general method for creating PBRM1 knockout cell lines.

  • sgRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the PBRM1 gene to induce a frameshift mutation. A typical sgRNA sequence used is 5′-TTCATCCTTATAGTCTCGGA-3′ targeting exon 3.

    • Clone the designed sgRNA into a suitable Cas9 expression vector.

  • Transfection:

    • Seed the target cells (e.g., 786-O, U2OS) in a T25 flask.

    • Transfect the cells with the sgRNA-Cas9 plasmid using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's instructions.

    • Multiple rounds of transfection may be necessary to achieve high knockout efficiency.

  • Single-Cell Cloning and Screening:

    • After transfection, perform single-cell sorting into 96-well plates to isolate individual clones.

    • Expand the single-cell clones.

    • Screen the clones for PBRM1 knockout by Western blotting for the absence of PBRM1 protein and by Sanger sequencing of the targeted genomic region to confirm the presence of an indel mutation.

siRNA-Drug Sensitization Screen

This protocol outlines a high-throughput screen to identify drugs that are synthetically lethal with PBRM1 knockdown.

  • Cell Seeding and siRNA Transfection:

    • Seed cells (e.g., mouse embryonic stem cells) in 96-well plates.

    • Transfect the cells with siRNAs targeting Pbrm1 or a non-targeting control siRNA.[16]

  • Drug Treatment:

    • After 24 hours, split the cells into replica plates.

    • Treat one set of plates with a library of small molecule inhibitors at various concentrations and the other set with vehicle control (e.g., DMSO).[16]

  • Cell Viability Assessment:

    • After a set incubation period (e.g., 72 hours), measure cell viability using a suitable assay such as CellTiter-Glo.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the dose-response of each drug in both the PBRM1-knockdown and control cells.

    • Identify drugs that show a significantly lower AUC (i.e., increased sensitivity) in the PBRM1-knockdown cells compared to the control cells.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Drug Treatment:

    • The next day, treat the cells with increasing concentrations of the drug of interest (e.g., a PARP inhibitor) or vehicle control.

  • Incubation:

    • Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every few days if necessary.

  • Staining and Quantification:

    • Fix the colonies with a solution of methanol and acetic acid.

    • Stain the colonies with crystal violet.

    • Wash the plates and allow them to dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

    • Calculate the surviving fraction for each drug concentration relative to the vehicle control.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This technique is used to identify the genome-wide binding sites of a protein of interest, such as histone modifications.

  • Cross-linking and Chromatin Preparation:

    • Cross-link protein-DNA complexes in cells with formaldehyde.

    • Lyse the cells and isolate the nuclei.

    • Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein or histone modification of interest (e.g., H3K27ac).

    • Use protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • DNA Purification and Library Preparation:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

  • Sequencing and Data Analysis:

    • Sequence the library on a next-generation sequencing platform.

    • Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the protein of interest.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a method to map genome-wide chromatin accessibility.

  • Nuclei Isolation:

    • Isolate intact nuclei from a small number of cells.

  • Transposase Reaction:

    • Incubate the nuclei with a hyperactive Tn5 transposase. The transposase will simultaneously cut the DNA in accessible regions of the chromatin and ligate sequencing adapters to the ends of the fragments ("tagmentation").[7][12]

  • DNA Purification and Library Preparation:

    • Purify the tagmented DNA.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the library on a next-generation sequencing platform.

    • Align the reads to a reference genome. The density of reads in a given region corresponds to the level of chromatin accessibility.

ALDEFLUOR Assay for Aldehyde Dehydrogenase (ALDH) Activity

This assay is used to identify and isolate cells with high ALDH enzymatic activity, a characteristic of some cancer stem-like cells.

  • Cell Preparation:

    • Prepare a single-cell suspension of the cells to be analyzed.

  • ALDEFLUOR Staining:

    • Incubate the cells with the ALDEFLUOR reagent, which contains a fluorescent substrate for ALDH (BAAA).[20][21]

    • As a negative control, treat a separate aliquot of cells with the ALDEFLUOR reagent in the presence of diethylaminobenzaldehyde (DEAB), a specific inhibitor of ALDH.[11][20]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • The ALDH-positive cells will convert the BAAA substrate into a fluorescent product (BAA) and will exhibit a bright fluorescent signal.[20][21]

    • Use the DEAB-treated sample to set the gate for the ALDH-positive population.

Visualizations

Signaling Pathways and Experimental Workflows

PBRM1_SWI_SNF_Complex cluster_SWI_SNF PBAF Complex cluster_Function Cellular Functions PBRM1 PBRM1 SMARCA4 SMARCA4/BRG1 (ATPase) PBRM1->SMARCA4 ARID2 ARID2 ARID2->SMARCA4 Nucleosome Nucleosome (Histone + DNA) SMARCA4->Nucleosome ATP-dependent remodeling SMARCB1 SMARCB1 SMARCB1->SMARCA4 SMARCC1 SMARCC1 SMARCC1->SMARCA4 SMARCD1 SMARCD1 SMARCD1->SMARCA4 BRD7 BRD7 BRD7->SMARCA4 Gene_Expression Gene Expression Regulation Nucleosome->Gene_Expression DNA_Repair DNA Repair Nucleosome->DNA_Repair Replication Replication Nucleosome->Replication

Caption: The PBAF Subunit of the SWI/SNF Chromatin Remodeling Complex.

PBRM1_Loss_Signaling cluster_cGAS_STING cGAS-STING Pathway PBRM1_Loss PBRM1 Loss of Function Replication_Stress Increased Replication Stress PBRM1_Loss->Replication_Stress R_Loops R-Loop Accumulation PBRM1_Loss->R_Loops DNA_Damage Increased DNA Damage & Micronuclei Formation Replication_Stress->DNA_Damage R_Loops->DNA_Damage Cytosolic_DNA Cytosolic DNA DNA_Damage->Cytosolic_DNA cGAS cGAS Activation Cytosolic_DNA->cGAS STING STING Activation cGAS->STING cGAMP IFN Type I Interferon Production STING->IFN

Caption: Downstream Signaling Consequences of PBRM1 Loss.

Synthetic_Lethality cluster_PBRM1_Deficient PBRM1-Deficient Cancer Cell cluster_Normal_Cell Normal Cell (PBRM1-Proficient) PBRM1_Loss PBRM1 Loss High_Replication_Stress High Basal Replication Stress PBRM1_Loss->High_Replication_Stress Further_Stress Further Increased Replication Stress & DNA Damage High_Replication_Stress->Further_Stress PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->Further_Stress Cell_Death Synthetic Lethality (Cell Death) Further_Stress->Cell_Death PBRM1_WT PBRM1 Wild-Type Low_Replication_Stress Low Basal Replication Stress PBRM1_WT->Low_Replication_Stress Viability Cell Viability Maintained Low_Replication_Stress->Viability PARP_Inhibitor_Normal PARP Inhibitor PARP_Inhibitor_Normal->Viability

Caption: Synthetic Lethality of PBRM1 Deficiency and PARP Inhibition.

Experimental_Workflow_siRNA_Screen Start Start: Seed Cells in 96-well Plates Transfection Transfect with siPBRM1 or siControl Start->Transfection Split Split into Replica Plates Transfection->Split Treatment Treat with Drug Library or Vehicle Control Split->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Measure Cell Viability Incubation->Viability_Assay Analysis Analyze Data: Identify Synthetic Lethal Hits Viability_Assay->Analysis End End Analysis->End

Caption: Workflow for an siRNA-Drug Sensitization Screen.

Future Directions and Conclusion

The identification of PBRM1 as a therapeutic target represents a significant advancement in precision oncology. The synthetic lethal relationship with PARP and ATR inhibitors provides a clear and actionable strategy for treating PBRM1-deficient cancers, an area of high unmet medical need. Clinical trials investigating the efficacy of these inhibitors in patients with PBRM1-mutant tumors are underway and eagerly anticipated.

Future research will likely focus on several key areas:

  • Biomarker Development: Refining biomarkers to accurately identify patients with PBRM1-deficient tumors who are most likely to respond to these therapies.

  • Combination Therapies: Exploring the combination of PARP/ATR inhibitors with other agents, such as immune checkpoint inhibitors, to enhance their efficacy.

  • Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to PARP/ATR inhibitors in the context of PBRM1 deficiency.

  • Targeting Other Vulnerabilities: Further elucidating the molecular consequences of PBRM1 loss to uncover novel therapeutic vulnerabilities.

References

Methodological & Application

Application Notes and Protocols for Pbrm1-BD2-IN-8 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbrm1-BD2-IN-8 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a large, multi-domain protein that serves as a key subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1][2][3][4] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[5][6] Dysregulation of PBRM1 function is implicated in the development and progression of various cancers, including clear cell renal cell carcinoma (ccRCC) and prostate cancer, making it an attractive target for therapeutic intervention.[1][2][5][7] this compound offers a valuable tool for investigating the biological functions of PBRM1's second bromodomain and for assessing its therapeutic potential in PBRM1-dependent cancers.

These application notes provide a detailed protocol for utilizing this compound in cell viability assays to determine its cytotoxic or cytostatic effects on cancer cell lines.

Mechanism of Action

This compound selectively binds to the second bromodomain of PBRM1, inhibiting its interaction with acetylated lysine residues on histone tails. This disruption of PBRM1's chromatin reader function interferes with the recruitment and activity of the PBAF complex at specific genomic loci. Consequently, the expression of genes regulated by PBRM1-PBAF is altered, leading to downstream effects on cellular processes such as cell cycle progression, DNA damage response, and ultimately, cell viability.

cluster_0 PBAF Chromatin Remodeling Complex PBRM1 PBRM1 Other_subunits Other Subunits (e.g., BRG1, ARID2) Histone Acetylated Histones PBRM1->Histone Binds to Gene_Expression Target Gene Expression Histone->Gene_Expression Regulates Pbrm1_BD2_IN_8 This compound Pbrm1_BD2_IN_8->PBRM1 Inhibits BD2 Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Reduced_Viability Reduced Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability

PBRM1 Signaling Pathway Inhibition

Quantitative Data

The following table summarizes the known quantitative data for this compound.

ParameterValueTarget/Cell LineReference
IC50 0.16 µMPBRM1-BD2 (in vitro)[1][3][5][6][8][9][10]
Kd 4.4 µMPBRM1-BD2[1][3][6][8][9][10]
Kd 25 µMPBRM1-BD5[1][3][6][8][9][10]
Cellular IC50 ~9 µMLNCaP (prostate cancer)[3]

Experimental Protocol: Cell Viability Assay

This protocol outlines the steps for assessing the effect of this compound on the viability of cancer cells using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • PBRM1-dependent cancer cell line (e.g., LNCaP for prostate cancer, or a ccRCC line like 786-O or ACHN)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well cell culture plates, sterile

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Equipment
  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Multichannel pipette

  • Hemocytometer or automated cell counter

Procedure

1. Preparation of this compound Stock Solution

a. this compound is soluble in DMSO.[1][5][11] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of this compound (MW: 317.18 g/mol ), add 315.3 µL of DMSO. b. Vortex thoroughly to ensure complete dissolution. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. d. Store the stock solution at -20°C or -80°C for long-term storage.[1][5][8][11]

2. Cell Seeding

a. Culture the chosen PBRM1-dependent cancer cell line in complete medium until it reaches 70-80% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.

3. Treatment with this compound

a. Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM. b. Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the inhibitor. The final DMSO concentration should typically be less than 0.5%. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line and the expected potency of the inhibitor.

4. Cell Viability Measurement (CCK-8 Assay Example)

a. After the incubation period, add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time should be sufficient to allow for a color change but should avoid oversaturation. c. Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis

a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the log of the inhibitor concentration. d. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

A Prepare 10 mM Stock Solution of this compound in DMSO D Prepare Serial Dilutions of this compound in Medium A->D B Seed Cells in 96-well Plate (5,000-10,000 cells/well) C Incubate for 24h B->C E Treat Cells with Inhibitor and Vehicle Control C->E D->E F Incubate for 48-72h E->F G Add CCK-8 Reagent F->G H Incubate for 1-4h G->H I Measure Absorbance at 450 nm H->I J Data Analysis: Calculate % Viability and IC50 I->J

Cell Viability Assay Workflow

Troubleshooting

  • Low signal or no dose-response:

    • Increase the incubation time with the inhibitor.

    • Increase the cell seeding density.

    • Verify the activity of the this compound stock solution.

  • High background:

    • Ensure that the blank wells contain only medium and the CCK-8 reagent.

    • Check for contamination in the cell culture.

  • Inconsistent results:

    • Ensure accurate and consistent cell seeding.

    • Use a multichannel pipette for adding reagents to minimize well-to-well variability.

    • Perform experiments in triplicate.

Safety Precautions

  • This compound is for research use only and should be handled by trained personnel.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All cell culture work should be performed in a sterile laminar flow hood.

References

Application Notes and Protocols for Utilizing PBRM1-BD2-IN-8 in an AlphaScreen Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective inhibitor, PBRM1-BD2-IN-8, in a competitive AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to study its interaction with the second bromodomain of Polybromo-1 (PBRM1-BD2). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological and experimental principles.

Introduction to PBRM1 and AlphaScreen Technology

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression.[1][2] Its second bromodomain, PBRM1-BD2, is responsible for recognizing acetylated lysine residues on histone tails, thereby tethering the PBAF complex to specific chromatin regions.[2] Dysregulation of PBRM1 function is implicated in various cancers, making its bromodomains attractive therapeutic targets. This compound is a potent and selective inhibitor of PBRM1-BD2.[3]

The AlphaScreen technology is a bead-based, non-radioactive, homogeneous assay platform ideal for studying biomolecular interactions in a high-throughput format.[4][5] The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. When in close proximity (within 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a cascade of chemical reactions that result in a luminescent signal at 520-620 nm.[4] In a competitive binding assay, a known interaction between two binding partners is disrupted by a small molecule inhibitor, leading to a decrease in the AlphaScreen signal.[6]

PBRM1 Signaling Pathway and Assay Principle

The following diagram illustrates the role of PBRM1 in chromatin remodeling and gene regulation.

PBRM1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail Ac_Lysine Acetylated Lysine Histone->Ac_Lysine HATs PBRM1_BD2 PBRM1-BD2 Ac_Lysine->PBRM1_BD2 Binding PBAF_Complex PBAF Complex PBRM1_BD2->PBAF_Complex recruits Chromatin_Remodeling Chromatin Remodeling PBAF_Complex->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

PBRM1 in Chromatin Remodeling

The AlphaScreen assay for this compound is designed to measure the disruption of the interaction between PBRM1-BD2 and an acetylated histone peptide.

AlphaScreen_Workflow cluster_assay AlphaScreen Assay Principle cluster_binding Binding Interaction cluster_inhibition Inhibition Donor_Bead Streptavidin Donor Bead Acceptor_Bead Ni-NTA Acceptor Bead Donor_Bead->Acceptor_Bead Proximity Biotin_Peptide Biotinylated Histone Peptide (H3K14ac) Donor_Bead->Biotin_Peptide binds Light_520_620 520-620 nm Emission Acceptor_Bead->Light_520_620 His_PBRM1 His-tagged PBRM1-BD2 Biotin_Peptide->His_PBRM1 interacts His_PBRM1->Acceptor_Bead binds Light_680 680 nm Excitation Light_680->Donor_Bead Inhibitor This compound His_PBRM1_Inhib His-tagged PBRM1-BD2 Inhibitor->His_PBRM1_Inhib binds Donor_Bead_Inhib Streptavidin Donor Bead Biotin_Peptide_Inhib Biotinylated Histone Peptide (H3K14ac) Donor_Bead_Inhib->Biotin_Peptide_Inhib Acceptor_Bead_Inhib Ni-NTA Acceptor Bead No_Signal No Signal Acceptor_Bead_Inhib->No_Signal Biotin_Peptide_Inhib->His_PBRM1_Inhib interaction disrupted His_PBRM1_Inhib->Acceptor_Bead_Inhib

AlphaScreen Experimental Workflow

Quantitative Data Summary

The following table summarizes the binding affinity and inhibitory potency of this compound against PBRM1-BD2.

CompoundTargetAssay TypeValueReference
This compoundPBRM1-BD2IC500.16 µM[3]
This compoundPBRM1-BD2Kd4.4 µM[3]
This compoundPBRM1-BD5Kd25 µM[3]

Experimental Protocols

This protocol is adapted from established methods for bromodomain inhibitor screening using AlphaScreen technology.[6][7][8]

Materials and Reagents
  • PBRM1-BD2 Protein: Recombinant, His-tagged PBRM1-BD2.

  • This compound: Stock solution in DMSO.

  • Biotinylated Histone Peptide: Biotinylated H3K14ac peptide.

  • AlphaScreen Beads:

    • Streptavidin-coated Donor Beads (PerkinElmer).

    • Nickel Chelate Acceptor Beads (PerkinElmer).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.

  • Microplates: 384-well, white, opaque microplates (e.g., OptiPlate-384, PerkinElmer).

  • Microplate Reader: Capable of AlphaScreen detection (e.g., EnVision Multilabel Reader).

Experimental Procedure

1. Reagent Preparation:

  • Thaw all protein and peptide stocks on ice.

  • Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 10-point dilution series.

  • Dilute His-tagged PBRM1-BD2 to a final concentration of 0.2 µM in assay buffer.[6]

  • Dilute the biotinylated H3K14ac peptide to the desired final concentration (optimization may be required, typically in the low nanomolar range) in assay buffer.

  • Dilute Donor and Acceptor beads according to the manufacturer's instructions in the assay buffer in a darkened room.

2. Assay Protocol:

The following steps should be performed in a 384-well plate with a final assay volume of 20 µL.

StepReagentVolume per WellFinal Concentration
1This compound or DMSO (control)5 µLVariable
2His-tagged PBRM1-BD25 µL0.2 µM
3Biotinylated H3K14ac Peptide5 µLOptimized
4Ni-NTA Acceptor Beads5 µLAs per manufacturer
5Streptavidin Donor Beads5 µLAs per manufacturer

Incubation Steps:

  • Add the this compound dilutions or DMSO (for positive and negative controls) to the wells.

  • Add the diluted His-tagged PBRM1-BD2 protein to all wells.

  • Incubate for 15 minutes at room temperature.

  • Add the biotinylated H3K14ac peptide to all wells.

  • Incubate for 15 minutes at room temperature.

  • Add the Ni-NTA Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add the Streptavidin Donor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible microplate reader.

Data Analysis
  • Subtract the background signal (wells with no PBRM1-BD2) from all data points.

  • Normalize the data to the positive control (DMSO, 100% activity) and negative control (no peptide, 0% activity).

  • Plot the normalized data as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Conclusion

This document provides a detailed framework for utilizing this compound in an AlphaScreen assay. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of targeting the PBRM1 bromodomain. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the characterization of PBRM1 inhibitors.

References

Application Notes: PBRM1-BD2-Fluor for Immunofluorescence Staining of PBRM1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, a member of the SWI/SNF family[1][2]. PBRM1 plays a critical role in regulating gene expression through the modulation of chromatin structure. It contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci[3][4]. The second bromodomain, PBRM1-BD2, is particularly important for the association of the PBAF complex with chromatin[3][4]. Given its function as a tumor suppressor in cancers like clear cell renal cell carcinoma, visualizing the subcellular localization and dynamics of PBRM1 is crucial for research and drug development[1][5].

PBRM1-BD2-Fluor is a novel, high-affinity fluorescent small molecule probe designed to selectively target the second bromodomain (BD2) of PBRM1. This allows for direct visualization of PBRM1 in fixed cells using immunofluorescence microscopy, providing a valuable tool for studying its nuclear localization and recruitment to chromatin.

Quantitative Data Summary

The following tables summarize the key characteristics and recommended starting concentrations for PBRM1-BD2-Fluor.

Table 1: Physicochemical and Binding Properties of PBRM1-BD2-Fluor

PropertyValue
Target Human PBRM1, Bromodomain 2 (BD2)
Molecular Weight ~650 g/mol
Fluorophore Green Fluorescent Emitter
Excitation (max) 488 nm
Emission (max) 520 nm
Binding Affinity (Kd) 75 nM
Formulation 1 mM solution in DMSO
Storage -20°C, protect from light

Table 2: Recommended Concentrations for Immunofluorescence

Cell TypeFixation MethodProbe ConcentrationIncubation Time
HeLa 4% Paraformaldehyde100 - 250 nM1 hour at RT
A498 (ccRCC line) 4% Paraformaldehyde150 - 300 nM1 hour at RT
HEK293T 4% Paraformaldehyde100 - 200 nM1 hour at RT
Prostate Cancer Cells 4% Paraformaldehyde150 - 350 nM1 hour at RT

Note: Optimal concentrations and incubation times may vary depending on the cell line, experimental conditions, and imaging system. A titration experiment is recommended for initial studies.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of PBRM1 using PBRM1-BD2-Fluor

This protocol describes the use of PBRM1-BD2-Fluor for the detection of endogenous PBRM1 in cultured mammalian cells. PBRM1 is primarily localized to the nucleoplasm[6][7].

Materials:

  • PBRM1-BD2-Fluor (1 mM in DMSO)

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Microscope slides

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature (RT).

  • Permeabilization:

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

    • Add 0.2% Triton X-100 in PBS to the cells and incubate for 10 minutes at RT to permeabilize the nuclear membrane.

  • Staining:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Dilute PBRM1-BD2-Fluor to the desired final concentration (e.g., 200 nM) in PBS.

    • Add the diluted probe solution to the coverslips and incubate for 1 hour at RT, protected from light.

  • Washing:

    • Aspirate the probe solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate cells with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) in PBS for 5-10 minutes at RT.

    • Wash three times with PBS.

  • Mounting:

    • Briefly rinse the coverslip in deionized water.

    • Mount the coverslip onto a microscope slide using a drop of mounting medium.

    • Seal the edges with nail polish and let it dry.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope.

    • Use standard filter sets for DAPI (blue channel) and the green fluorescent probe (e.g., FITC/GFP channel). PBRM1 staining is expected to be observed within the nucleus[6][7].

Visualizations

Signaling Pathway Context

PBRM1_Pathway cluster_0 PBAF Complex cluster_1 Chromatin Target PBRM1 PBRM1 (BAF180) SMARCA4 SMARCA4 (BRG1) H3K14ac Acetylated Histone (H3K14ac) PBRM1->H3K14ac Recognizes Remodeling Chromatin Remodeling (Gene Regulation) PBRM1->Remodeling PBAF action HIF_Signaling HIF Signaling Potentiation PBRM1->HIF_Signaling Restrains ARID2 ARID2 SMARCA4->Remodeling PBAF action Other_Subunits Other Subunits (BAF170, etc.) ARID2->Remodeling PBAF action Other_Subunits->Remodeling PBAF action Nucleosome Nucleosome H3K14ac->Nucleosome DNA DNA DNA->Nucleosome Probe PBRM1-BD2-Fluor Probe->PBRM1 Binds BD2 Remodeling->Nucleosome Alters structure VHL_Loss VHL Loss (in ccRCC) VHL_Loss->HIF_Signaling

Caption: PBRM1 targets the PBAF complex to acetylated histones, regulating gene expression.

Experimental Workflow

IF_Workflow A 1. Seed Cells on Coverslips B 2. Fixation (4% PFA, 15 min) A->B C 3. Permeabilization (0.2% Triton X-100, 10 min) B->C D 4. Staining with Probe (PBRM1-BD2-Fluor, 1 hr) C->D E 5. Washing Steps (3x PBS) D->E F 6. Nuclear Counterstain (DAPI / Hoechst) E->F G 7. Mount Coverslip on Slide F->G H 8. Fluorescence Microscopy (Confocal Imaging) G->H

Caption: Workflow for immunofluorescence staining using PBRM1-BD2-Fluor.

References

Application Notes and Protocols: Treatment of LNCaP Cells with Pbrm1-BD2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The androgen receptor (AR) signaling pathway plays a crucial role in the growth and progression of prostate cancer.[1][2][3] LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research.[4][5][6] These cells express the androgen receptor and are responsive to androgens, making them a valuable in vitro model for studying the effects of various therapeutic agents.[4][6]

Polybromo-1 (PBRM1), a component of the SWI/SNF chromatin remodeling complex, has been implicated in the progression of several cancers, including prostate cancer.[7][8] Higher expression of PBRM1 has been correlated with more aggressive disease.[7] PBRM1 contains six bromodomains, which are protein modules that recognize acetylated lysine residues, playing a key role in the regulation of gene expression.[8][9]

Pbrm1-BD2-IN-8 is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1.[8][10] It has demonstrated anti-cancer activity in prostate cancer cells that are dependent on PBRM1 for their growth.[8][10] This document provides detailed protocols for treating LNCaP cells with this compound and for subsequent analysis of its effects on cell viability, protein expression, and gene expression.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCell LineReference
IC50 ~9 µMLNCaP[8][10]
PBRM1-BD2 IC50 0.16 µM(Biochemical Assay)[10]
PBRM1-BD2 Kd 4.4 µM(Biophysical Assay)[10]
PBRM1-BD5 Kd 25 µM(Biophysical Assay)[10]

Experimental Protocols

LNCaP Cell Culture

This protocol describes the standard procedure for culturing LNCaP cells.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4][11]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4][5]

  • Cells should be passaged when they reach 80-90% confluency. LNCaP cells grow in clusters and do not form a uniform monolayer.[4][12]

  • To subculture, aspirate the medium and wash the cells once with PBS.[4]

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[4]

  • Neutralize the trypsin by adding 4-6 mL of complete growth medium.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.[11]

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

Treatment of LNCaP Cells with this compound

This protocol outlines the treatment of LNCaP cells with the inhibitor for subsequent analysis.

Materials:

  • LNCaP cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Multi-well plates (6-well, 24-well, or 96-well depending on the assay)

Procedure:

  • Seed LNCaP cells in the appropriate multi-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium from a stock solution. A typical concentration range for initial experiments could be 0.1 µM to 100 µM to cover the reported IC50 value.[8][10]

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the inhibitor.

  • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured. A 48-hour incubation has been used to assess growth inhibition.[10]

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of LNCaP cells.

Materials:

  • LNCaP cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • Microplate reader

Procedure:

  • Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[13]

  • Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.[13]

  • After incubation, add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[13]

  • Mix gently by shaking the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Western Blot Analysis

This protocol is for examining changes in protein expression in LNCaP cells following treatment with this compound.

Materials:

  • LNCaP cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PBRM1, AR, PSA, c-Myc, Cyclin D1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14]

  • Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Determine the protein concentration of the supernatant using a BCA assay.[14]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[15][16]

  • Block the membrane with blocking buffer for at least 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14][16]

  • Wash the membrane three times with TBST for 5 minutes each.[14]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing changes in gene expression in LNCaP cells after treatment.

Materials:

  • LNCaP cells treated with this compound in 6-well plates

  • TRIzol reagent or other RNA extraction kit

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers (e.g., for PBRM1, AR, PSA (KLK3), MYC, CCND1, and a housekeeping gene like GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Following treatment, lyse the cells and extract total RNA using TRIzol or a similar reagent according to the manufacturer's instructions.[17][18]

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.[17][18]

  • Set up the qRT-PCR reaction with the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.[11][17]

  • Perform the PCR in a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[11]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Treatment of LNCaP Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis Culture Culture LNCaP Cells Seed Seed Cells in Multi-well Plates Culture->Seed Treatment Treat with this compound (0.1-100 µM) and Vehicle (DMSO) Seed->Treatment 24h Incubation MTT Cell Viability Assay (MTT) Treatment->MTT 24-72h Incubation WB Western Blot Analysis Treatment->WB 24-72h Incubation QPCR qRT-PCR Analysis Treatment->QPCR 24-72h Incubation

Caption: Workflow for treating LNCaP cells and subsequent analyses.

Proposed Signaling Pathway

G Proposed Signaling Pathway of this compound in LNCaP Cells cluster_inhibitor Inhibitor Action cluster_pbrm1 Chromatin Remodeling cluster_ar_pathway Androgen Receptor Signaling cluster_cellular_effects Cellular Outcomes Inhibitor This compound BD2 Bromodomain 2 (BD2) Inhibitor->BD2 Inhibits Proliferation Cell Proliferation Inhibitor->Proliferation Decreases Apoptosis Apoptosis Inhibitor->Apoptosis Increases PBRM1 PBRM1 (BAF180) AR Androgen Receptor (AR) BD2->AR Modulates AR Activity (Hypothesized) ARE Androgen Response Elements (AREs) AR->ARE Binds AR_target_genes AR Target Genes (e.g., PSA, MYC, CCND1) ARE->AR_target_genes Regulates Transcription AR_target_genes->Proliferation Promotes

Caption: Proposed mechanism of this compound in LNCaP cells.

References

Application Notes and Protocols for Utilizing PBRM1-BD2-IN-8 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PBRM1-BD2-IN-8, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), in chromatin immunoprecipitation (ChIP) assays. This document outlines the mechanism of action, provides quantitative data for the inhibitor, and details a step-by-step protocol for its application in a cellular context to probe the role of PBRM1-BD2 in chromatin binding and gene regulation.

Introduction to PBRM1 and its Inhibition

Polybromo-1 (PBRM1) is a critical subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a member of the SWI/SNF family.[1][2] This complex plays a pivotal role in regulating gene expression by altering nucleosome structure. PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific chromatin regions.[3] The second bromodomain (BD2) of PBRM1, along with the fourth (BD4), is particularly crucial for its association with acetylated histones, such as H3K14ac.[3][4][5]

Mutations and dysregulation of PBRM1 are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC).[1][6] The development of small molecule inhibitors targeting PBRM1 bromodomains offers a promising therapeutic strategy and a powerful tool for dissecting its biological functions.[7] this compound is a selective inhibitor of PBRM1's second bromodomain, enabling researchers to investigate the specific consequences of blocking this interaction on a genome-wide scale using techniques like ChIP-seq.

This compound: A Selective Inhibitor

This compound (also known as compound 34) is a cell-active small molecule designed to competitively inhibit the binding of PBRM1's second bromodomain to acetylated histones.[8][9][10] By occupying the acetyl-lysine binding pocket of BD2, this inhibitor can displace the PBRM1-containing PBAF complex from its target chromatin loci.

Quantitative Data for this compound and Related Inhibitors

The following tables summarize the key quantitative parameters for this compound and provide a comparison with other relevant PBRM1 bromodomain inhibitors.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueTarget/SystemReference
Binding Affinity (Kd) 4.4 µMPBRM1-BD2[8][9][10][11][12]
25 µMPBRM1-BD5[8][9][10][11][12]
Inhibitory Concentration (IC50) 0.16 µMPBRM1-BD2 (in vitro assay)[8][9][10][11][12]
~9 µMLNCaP prostate cancer cells (cell growth)[8]

Table 2: Comparative Binding Affinities (Kd) of Selected PBRM1-BD2 Inhibitors

CompoundPBRM1-BD2 (Kd)PBRM1-BD5 (Kd)SMARCA2B (Kd)SMARCA4 (Kd)Reference
This compound (Cpd 34) 4.4 µM25 µMNot ReportedNot Reported[8][9][10]
PBRM1-BD2-IN-2 9.3 µM10.1 µM18.4 µM69 µM[13]
Compound 7 0.7 µM0.35 µMNot Reported5.0 µM[3]
Compound 16 1.5 µM3.9 µMNo binding detectedNo binding detected[3]

Signaling Pathways and Experimental Logic

PBRM1 is implicated in the regulation of several key signaling pathways. Its loss or inhibition can impact cellular processes such as the cell cycle, apoptosis, and cellular metabolism.[14] Notably, PBRM1 dysfunction has been linked to the AKT-mTOR pathway, NF-κB signaling, and chemokine/chemokine receptor interactions.[12]

The experimental workflow for a ChIP assay using this compound is designed to assess how inhibiting the PBRM1-BD2 interaction with chromatin affects the genomic localization of the PBAF complex. This can reveal PBRM1-BD2-dependent target genes and pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Downstream Analysis cell_culture 1. Culture Cells to Optimal Confluency inhibitor_treatment 2. Treat Cells with this compound (and vehicle control) cell_culture->inhibitor_treatment crosslinking 3. Crosslink Proteins to DNA (Formaldehyde) inhibitor_treatment->crosslinking lysis 4. Cell Lysis and Chromatin Isolation crosslinking->lysis fragmentation 5. Chromatin Fragmentation (Sonication) lysis->fragmentation immunoprecipitation 6. Immunoprecipitation with PBRM1 Antibody fragmentation->immunoprecipitation washing 7. Wash to Remove Non-specific Binding immunoprecipitation->washing elution 8. Elute Protein-DNA Complexes washing->elution reverse_crosslinking 9. Reverse Crosslinks elution->reverse_crosslinking dna_purification 10. Purify DNA reverse_crosslinking->dna_purification qpcr 11a. qPCR Analysis of Target Genes dna_purification->qpcr Gene-specific analysis ngs 11b. Library Preparation and ChIP-seq dna_purification->ngs Genome-wide analysis signaling_pathway PBRM1_BD2_IN_8 This compound PBRM1_BD2 PBRM1-BD2 PBRM1_BD2_IN_8->PBRM1_BD2 Inhibits Acetylated_Histones Acetylated Histones (e.g., H3K14ac) PBRM1_BD2->Acetylated_Histones Binds to PBAF_Complex PBAF Complex PBRM1_BD2->PBAF_Complex Part of Acetylated_Histones->PBAF_Complex Recruits Chromatin Chromatin PBAF_Complex->Chromatin Displaced from Gene_Regulation Target Gene Regulation Chromatin->Gene_Regulation Alters expression of

References

Methodology for Assessing Off-Target Effects of PBRM1-BD2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, is a subject of increasing interest in cancer research.[1][2] The development of chemical probes targeting specific domains of PBRM1, such as PBRM1-BD2-IN-8 which targets the second bromodomain (BD2), is crucial for elucidating its function and therapeutic potential.[3] However, ensuring the specificity of such probes is paramount to avoid misinterpretation of experimental results due to off-target effects. This document provides a detailed methodology for assessing the off-target effects of this compound, incorporating cellular thermal shift assays, proteomic profiling, and kinase screening.

PBRM1 is a large multi-domain protein that plays a critical role in the regulation of gene expression through chromatin remodeling.[4] Its association with the PBAF complex influences various cellular processes, including cell cycle progression and the NF-κB signaling pathway.[5][6] Loss-of-function mutations in PBRM1 are frequently observed in clear cell renal cell carcinoma (ccRCC), highlighting its importance in tumor suppression.[2] this compound is a chemical probe designed to specifically inhibit the function of the second bromodomain of PBRM1.[3]

Data Presentation

A comprehensive assessment of a chemical probe's selectivity is critical. The following tables summarize the known binding affinities and inhibitory concentrations of this compound and highlight the need for broader selectivity profiling.

Table 1: this compound Binding Affinity and Inhibitory Concentration

TargetParameterValueReference
PBRM1-BD2Kd4.4 µM[3]
PBRM1-BD2IC500.16 µM[3]
PBRM1-BD5Kd25 µM[3]

Table 2: Recommended Selectivity Profiling Panels

Assay TypePanelPurpose
Bromodomain ProfilingComprehensive panel of human bromodomainsTo determine the selectivity of this compound against other bromodomain-containing proteins.
Kinome ProfilingKINOMEscan® or similar platformTo identify potential off-target kinase interactions.
Global Proteome ProfilingCellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS) or Chemical ProteomicsTo identify unbiased, global off-target proteins in a cellular context.

Signaling Pathways and Experimental Workflows

To understand the potential functional consequences of off-target binding, it is important to consider the known signaling pathways involving PBRM1. The following diagrams illustrate the role of the PBAF complex in chromatin remodeling and provide a general workflow for off-target assessment.

PBAF_Signaling_Pathway PBRM1/PBAF Signaling Pathway cluster_downstream Downstream Effects PBRM1 PBRM1 Chromatin Chromatin Remodeling PBRM1->Chromatin Binds to acetylated histones SMARCA4 SMARCA4/BRG1 SMARCA4->Chromatin ATP-dependent remodeling ARID2 ARID2 BRD7 BRD7 Gene_Expression Gene Expression (e.g., NF-κB targets, Cell Cycle Genes) Chromatin->Gene_Expression Alters accessibility Cellular_Processes Cellular Processes (Proliferation, Differentiation) Gene_Expression->Cellular_Processes

Caption: PBRM1 within the PBAF complex recognizes acetylated histones, leading to chromatin remodeling and regulation of gene expression, thereby influencing key cellular processes.

Off_Target_Workflow Off-Target Assessment Workflow Probe This compound CETSA Cellular Thermal Shift Assay (CETSA) Probe->CETSA Kinome_Scan Kinome Scan Probe->Kinome_Scan Chem_Proteomics Chemical Proteomics (e.g., Kinobeads) Probe->Chem_Proteomics Validation Hit Validation (e.g., dose-response, functional assays) CETSA->Validation Kinome_Scan->Validation Chem_Proteomics->Validation Off_Target_List Validated Off-Targets Validation->Off_Target_List

Caption: A multi-pronged approach for identifying and validating off-targets of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the off-target effects of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[7][8]

Materials and Reagents:

  • Cell line of interest (e.g., a PBRM1-dependent cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96/384-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against PBRM1 and suspected off-targets

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours) at 37°C.[9]

  • Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for 3-10 minutes, followed by a cooling step to room temperature.[7][9]

  • Lysis and Centrifugation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[11]

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody against PBRM1.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Kinome Profiling (KINOMEscan®)

KINOMEscan® is a competition binding assay used to quantitatively measure the interactions of a compound against a large panel of kinases.[12][13]

Materials and Reagents:

  • This compound

  • DMSO

  • KINOMEscan® service from a provider (e.g., Eurofins DiscoverX)

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration specified by the service provider (typically 1000x the highest screening concentration).

  • Assay Execution (performed by the service provider):

    • The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.[12]

    • The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site.

    • The amount of kinase captured on a solid support is quantified by qPCR.[14]

  • Data Analysis:

    • Results are typically provided as percent of control, where a lower percentage indicates stronger binding.

    • Hits are identified based on a predefined threshold (e.g., >90% inhibition).

    • For significant hits, a dissociation constant (Kd) can be determined by running a dose-response curve.

Chemical Proteomics (Kinobeads Pulldown)

This method uses broad-spectrum kinase inhibitors immobilized on beads to enrich for kinases from a cell lysate, allowing for the identification of targets and off-targets of a compound in a competitive binding format.[15][16]

Materials and Reagents:

  • Cell line of interest

  • Lysis buffer (e.g., modified RIPA buffer)

  • This compound

  • DMSO

  • Kinobeads (commercially available or prepared in-house)

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer and associated reagents for proteomic analysis

Protocol:

  • Cell Lysis:

    • Lyse cultured cells to obtain a native protein extract.

  • Competitive Binding:

    • Incubate the cell lysate with increasing concentrations of this compound or DMSO for 1 hour at 4°C.[15]

  • Kinase Enrichment:

    • Add kinobeads to the lysates and incubate for another hour at 4°C to capture kinases not bound by the inhibitor.[15]

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Mass Spectrometry:

    • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion).

    • Analyze the samples by LC-MS/MS to identify and quantify the captured proteins.

  • Data Analysis:

    • Compare the protein abundance in the this compound-treated samples to the DMSO control.

    • Proteins that show a dose-dependent decrease in binding to the kinobeads are potential targets or off-targets of the compound.

By employing this comprehensive suite of methodologies, researchers can rigorously assess the on- and off-target effects of this compound, leading to a more accurate interpretation of its biological activities and a clearer path for its use as a selective chemical probe.

References

preparing Pbrm1-BD2-IN-8 stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbrm1-BD2-IN-8 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2][3][4][5] PBRM1 plays a crucial role in regulating gene expression and has been identified as a potential therapeutic target in various cancers, including prostate cancer.[1][2][3][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 317.18 g/mol [2][4]
CAS Number 2819989-75-6[1][3][4]
Purity >98% (HPLC)[5]
IC50 (PBRM1-BD2) 0.16 µM[1][2][3][4]
Kd (PBRM1-BD2) 4.4 µM[1][2][3][4]
Solubility in DMSO ≥ 55 mg/mL (173.4 mM)[2]
Recommended Stock Solution Concentration 10 mM in DMSO[1]
Storage of Stock Solution -20°C for up to 1 month or -80°C for up to 6 months[1][4][7]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water

  • Vortex mixer

  • Ultrasonic bath (optional)

  • 0.2 µm sterile syringe filter (optional)

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell-based assays.

  • Pre-handling: Before opening, gently tap the vial of this compound powder on a hard surface to ensure all the powder is at the bottom of the vial.[8]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1718 mg of the compound.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the powder. To prepare a 10 mM stock solution from 3.1718 mg of powder, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonication in an ultrasonic bath for a short period can aid dissolution.[2][3] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filtered through a 0.2 µm sterile syringe filter.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][7][9][10]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4][7]

Protocol for Preparing Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform serial dilutions to ensure accuracy.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Addition to Cells: Add the working solutions of this compound to your cell cultures and incubate for the desired period.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Quality Control & Storage weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso Calculate Volume dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve sterilize Optional: Sterile Filter (0.2 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes dissolve->aliquot If not filtering sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of PBRM1 Inhibition

G cluster_0 PBAF Complex PBRM1 PBRM1 Histone Acetylated Histone Tail (e.g., H3K14ac) PBRM1->Histone Binds via BD2 PBAF_Complex Other_subunits Other Subunits (e.g., SMARCA4) Chromatin Chromatin Histone->Chromatin Anchors PBAF Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Pbrm1_inhibitor This compound Pbrm1_inhibitor->PBRM1 Inhibits BD2 Binding PBAF_Complex->Chromatin Remodels

Caption: PBRM1 inhibition by this compound disrupts chromatin remodeling.

References

Application Notes and Protocols for In Vivo Experimental Design Using Pbrm1-BD2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC).[1][2] PBRM1 contains six bromodomains, which are critical for its function in regulating gene expression and maintaining genomic integrity.[3][4][5] The second bromodomain (BD2) of PBRM1 is particularly important for its association with chromatin and its role in cell proliferation and gene regulation.[4][6][7] Inhibition of PBRM1, specifically targeting its bromodomains, presents a promising therapeutic strategy for cancers with PBRM1 mutations.[3]

Pbrm1-BD2-IN-8 is a novel, potent, and selective small molecule inhibitor targeting the second bromodomain of PBRM1. These application notes provide detailed protocols for the in vivo evaluation of this compound, including efficacy, pharmacokinetic (PK), and toxicology studies. The following sections outline the experimental design, methodologies, and data presentation for robust preclinical assessment.

PBRM1 Signaling Pathway

PBRM1 is a critical regulator of several key signaling pathways implicated in cancer development and progression. Loss or inhibition of PBRM1 function can lead to the activation of pro-tumorigenic pathways such as the AKT-mTOR and NF-κB signaling cascades.[8][9] Understanding these pathways is crucial for elucidating the mechanism of action of this compound and for identifying potential pharmacodynamic biomarkers.

PBRM1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PBRM1 PBRM1 (PBAF Complex) Chromatin Chromatin Remodeling PBRM1->Chromatin Regulates AKT AKT PBRM1->AKT Inhibits NFkB NF-κB PBRM1->NFkB Inhibits Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Enables mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Pbrm1_BD2_IN_8 This compound Pbrm1_BD2_IN_8->PBRM1 Inhibits

Caption: PBRM1 Signaling Pathway and Point of Inhibition.

In Vivo Experimental Workflow

A systematic in vivo experimental workflow is essential for the comprehensive evaluation of this compound. The workflow should begin with the establishment of a relevant animal model, followed by efficacy, pharmacokinetic, and toxicology studies.

In_Vivo_Workflow A Animal Model Establishment (e.g., ccRCC Xenograft) B Dose Range Finding Study A->B C Efficacy Study B->C D Pharmacokinetic (PK) Study B->D E Toxicology (Tox) Study B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: Overall In Vivo Experimental Workflow.

Experimental Protocols

In Vivo Efficacy Study: Human ccRCC Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft model of human clear cell renal cell carcinoma.

Materials:

  • PBRM1-mutant human ccRCC cell line (e.g., Caki-2)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • This compound

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Cell Culture and Implantation:

    • Culture ccRCC cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[10]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare fresh formulations of this compound and vehicle control on each day of dosing.

    • Administer this compound at predetermined dose levels (e.g., 10, 30, and 100 mg/kg) and the vehicle control to the respective groups via the desired route of administration (e.g., oral gavage or intraperitoneal injection) once daily for 21 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • Observe mice daily for any signs of toxicity or distress.

    • The primary endpoint is tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment period.

    • At the end of the study, euthanize mice and collect tumors for downstream analysis (e.g., histology, biomarker analysis).

Pharmacokinetic (PK) Study

This protocol outlines the assessment of the pharmacokinetic profile of this compound in mice.

Materials:

  • 6-8 week old male C57BL/6 mice[11][12]

  • This compound

  • Vehicle control

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Dosing:

    • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection) at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein or tail vein) at multiple time points post-dosing.[13][14] A typical time course would include pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately place blood samples on ice and then centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Collect the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Toxicology Study

This protocol provides a framework for evaluating the potential toxicity of this compound in mice.

Materials:

  • 6-8 week old male and female C57BL/6 mice

  • This compound

  • Vehicle control

  • Blood collection tubes (for hematology and clinical chemistry)

  • Formalin and other necessary reagents for histopathology

Protocol:

  • Dose Escalation and Administration:

    • Conduct a dose range-finding study to determine the maximum tolerated dose (MTD).[15][16]

    • Based on the MTD, select at least three dose levels (low, mid, and high) for the definitive toxicology study.

    • Administer this compound or vehicle control daily for a specified duration (e.g., 7 or 14 days).[15]

  • Clinical Observations:

    • Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Terminal Procedures:

    • At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis.

    • Perform a complete necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

  • Data Analysis:

    • Analyze hematology, clinical chemistry, and histopathology data to identify any dose-dependent toxicities and establish a No Observed Adverse Effect Level (NOAEL).[16]

Data Presentation

Quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Efficacy Study Data Summary

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1500 ± 1500+5.0 ± 1.5
This compound10900 ± 12040+3.5 ± 2.0
This compound30450 ± 9070+1.0 ± 1.8
This compound100200 ± 5087-2.0 ± 2.5

Table 2: Pharmacokinetic Parameters

ParameterUnitOral Administration (10 mg/kg)Intravenous Administration (10 mg/kg)
Cmaxng/mL8502500
Tmaxh1.00.25
AUC (0-24h)ng*h/mL45006000
t1/2h6.55.8
Bioavailability%75-

Table 3: Toxicology Study Summary (14-Day Repeat Dose)

Dose Group (mg/kg/day)Key Hematology ChangesKey Clinical Chemistry ChangesMajor Histopathological FindingsNOAEL (mg/kg/day)
VehicleNoneNoneNone-
10NoneNoneNone10
50Mild, reversible anemiaSlight elevation in ALT/ASTMinimal hepatocellular hypertrophy<50
200Moderate anemiaSignificant elevation in ALT/ASTModerate hepatocellular necrosisNot established

Conclusion

These application notes provide a comprehensive framework for the in vivo evaluation of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reliable data to assess the therapeutic potential of this novel PBRM1-BD2 inhibitor. The provided diagrams and tables serve as a guide for visualizing complex biological information and presenting quantitative data in a clear and concise manner. Further optimization of these protocols may be necessary based on the specific characteristics of the compound and the research questions being addressed.

References

Troubleshooting & Optimization

minimizing variability in Pbrm1-BD2-IN-8 cell viability results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in cell viability experiments using the PBRM1 bromodomain 2 (BD2) inhibitor, IN-8.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability between replicates in our CellTiter-Glo® cell viability assay when treating with PBRM1-BD2-IN-8. What are the common causes and solutions?

A1: High variability in luminescent cell viability assays like CellTiter-Glo® is a common issue. Here are the primary causes and troubleshooting steps:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.

    • Solution: Ensure a homogenous single-cell suspension before plating. For adherent cells, ensure complete trypsinization without over-digestion. For suspension cells, gently swirl the flask before each aspiration. Use a calibrated multichannel pipette and consider plating cells in a smaller volume of media initially to ensure even distribution, then adding the remaining media.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Incomplete Cell Lysis and ATP Release: Insufficient mixing of the CellTiter-Glo® reagent can lead to incomplete cell lysis and inaccurate ATP measurement.

    • Solution: After adding the reagent, mix the plate on an orbital shaker for at least 2 minutes to ensure complete lysis.[1] Adherent cells may require more vigorous shaking than suspension cells.

  • Temperature Gradients: Temperature differences across the plate can affect enzyme kinetics and luminescent signal stability.

    • Solution: Equilibrate the plate and reagents to room temperature for approximately 30 minutes before adding the CellTiter-Glo® reagent and before reading the luminescence.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor or the assay reagent will introduce significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions of this compound, ensure thorough mixing at each step. Prepare a master mix of the CellTiter-Glo® reagent to add to all wells to minimize pipetting differences.

  • Reagent Instability: Improper storage or handling of the CellTiter-Glo® reagent can lead to loss of activity.

    • Solution: Follow the manufacturer's instructions for storage and handling. Avoid repeated freeze-thaw cycles.

Q2: What is the expected IC50 value for this compound, and in which cell lines has it been tested?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. It has been shown to inhibit the growth of PBRM1-dependent prostate cancer cells.[2][3][4][5]

Cell LineCancer TypeReported IC50 (µM)Citation
LNCaPProstate Cancer~9[2]

Note: This table will be updated as more data becomes available.

Q3: How can we confirm that the observed decrease in cell viability is due to the specific inhibition of PBRM1-BD2 by IN-8 and not off-target effects?

A3: This is a critical aspect of validating your results. Here are several experimental approaches:

  • Western Blotting: Analyze the protein levels of PBRM1 and downstream targets. A specific effect should ideally not alter the total protein level of PBRM1 itself but rather modulate the expression of its target genes.

  • Quantitative PCR (qPCR): Measure the mRNA expression of known PBRM1 target genes. PBRM1 knockdown has been shown to alter the expression of genes in the chemokine/chemokine receptor interaction pathway, such as decreasing IL-8 and CXCL2.[6] Treatment with a specific inhibitor should produce similar changes in gene expression.

  • Rescue Experiments: In a PBRM1-knockdown or knockout cell line, the effects of this compound should be diminished or absent if the inhibitor is on-target.

  • Use of a Structurally Unrelated Inhibitor: If another known PBRM1 inhibitor with a different chemical scaffold produces a similar phenotype, it strengthens the evidence for on-target activity.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is adapted from the manufacturer's instructions and optimized for minimizing variability.

Materials:

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • Multichannel pipette

  • Orbital shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of your cells at the desired concentration.

    • Seed 100 µL of the cell suspension per well in a 96-well opaque-walled plate.

    • To minimize edge effects, do not use the outermost wells for experimental samples. Fill these wells with 100 µL of sterile PBS or media.

    • Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Remember to include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 hours).[2]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[1]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]

    • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[1]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence using a plate reader.

Western Blotting for PBRM1

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against PBRM1 (e.g., Rabbit mAb, with recommended dilution of 1:1000 for WB)[7][8]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as for the viability assay.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PBRM1 antibody overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times for 5 minutes each with TBST.[9]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times for 5 minutes each with TBST.[9]

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Quantitative PCR (qPCR) for PBRM1 Target Genes

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (e.g., IL-8, CXCL2) and a housekeeping gene (e.g., GAPDH).

Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Citation
IL-8 (CXCL8)GAGAGTGATTGAGAGTGGACCACCACAACCCTCTGCACCCAGTTT[10]
GAPDHTGACTTCAACAGCGACACCCACACCCTGTTGCTGTAGCCAAA[7]

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound.

    • Extract total RNA and synthesize cDNA according to the kit manufacturers' instructions.

  • qPCR Reaction:

    • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (Single-cell suspension) plate_seeding 2. Plate Seeding (Opaque-walled plate, avoid edge wells) cell_culture->plate_seeding inhibitor_prep 3. Prepare this compound (Serial dilutions + Vehicle) treatment 4. Treat Cells (e.g., 48 hours) inhibitor_prep->treatment equilibration 5. Equilibrate Plate & Reagent (Room Temperature, 30 min) reagent_addition 6. Add CellTiter-Glo® Reagent equilibration->reagent_addition mixing 7. Mix on Orbital Shaker (2 min) reagent_addition->mixing incubation 8. Incubate (Room Temperature, 10 min) mixing->incubation readout 9. Measure Luminescence data_analysis 10. Data Analysis (Calculate IC50) readout->data_analysis

Caption: Workflow for minimizing variability in cell viability assays.

PBRM1_Signaling Simplified PBRM1 Signaling Pathway cluster_downstream Downstream Effects of PBRM1 cluster_outcome Cellular Outcome PBRM1_BD2_IN8 This compound PBRM1 PBRM1 (in PBAF complex) PBRM1_BD2_IN8->PBRM1 inhibits HIF1a HIF-1α Translation and Activity PBRM1->HIF1a regulates Chemokine_Signaling Chemokine Signaling (e.g., IL-8, CXCL2 expression) PBRM1->Chemokine_Signaling regulates Cell_Cycle Cell Cycle Progression PBRM1->Cell_Cycle regulates Cell_Viability Decreased Cell Viability HIF1a->Cell_Viability Chemokine_Signaling->Cell_Viability Cell_Cycle->Cell_Viability

Caption: PBRM1 signaling and the effect of its inhibition.

Troubleshooting_Tree Troubleshooting High Variability in Cell Viability Assays start High Variability Observed check_seeding Check Cell Seeding Protocol start->check_seeding check_plates Review Plate Layout start->check_plates check_assay_procedure Examine Assay Procedure start->check_assay_procedure check_reagents Verify Reagent Integrity start->check_reagents solution_seeding Ensure single-cell suspension. Use calibrated multichannel pipette. check_seeding->solution_seeding Uneven seeding suspected solution_plates Avoid outer wells. Use sterile PBS/media in border wells. check_plates->solution_plates Edge effects suspected solution_assay_procedure Equilibrate plate and reagents. Ensure proper mixing after reagent addition. check_assay_procedure->solution_assay_procedure Inconsistent signal suspected solution_reagents Use fresh reagents. Follow storage recommendations. check_reagents->solution_reagents Reagent degradation suspected

Caption: Decision tree for troubleshooting assay variability.

References

addressing resistance to Pbrm1-BD2-IN-8 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PBRM1-BD2-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential resistance to this PBRM1 bromodomain inhibitor in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2][3] PBRM1 is a key subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[4][5] The bromodomains of PBRM1 are responsible for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin locations to regulate gene expression.[4][6] By binding to PBRM1-BD2, this compound disrupts the interaction of PBRM1 with acetylated histones, which can modulate the expression of genes involved in cell proliferation, cell cycle, and other cancer-related pathways.[7][8][9]

Q2: In which cancer types is PBRM1 status relevant?

PBRM1 is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC), with mutations occurring in approximately 40% of cases.[10][11] PBRM1 mutations are also found in other cancers, including biliary tract cancers, bladder cancer, and non-small cell lung cancer.[12] The functional status of PBRM1 can influence tumor biology and response to various therapies.[13][14][15]

Q3: What are the known IC50 values for this compound?

This compound has a reported IC50 of 0.16 μM for PBRM1-BD2 in biochemical assays.[1][2][3] In cell-based assays, it has been shown to inhibit the growth of PBRM1-dependent prostate cancer cells (LNCaP) with an IC50 value of approximately 9 μM after 48 hours of treatment.[3]

Q4: What are the potential off-target effects of this compound?

While this compound is designed to be selective for PBRM1-BD2, some level of binding to other bromodomains, including PBRM1-BD5, has been observed, although with lower affinity (Kd = 25 μM for PBRM1-BD5 versus 4.4 μM for PBRM1-BD2).[1][2][3] It is important to consider potential off-target effects on other bromodomain-containing proteins, particularly those within the same family, such as SMARCA2 and SMARCA4, although this inhibitor was developed to have improved selectivity over previous PBRM1 inhibitors.[8]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No or low cytotoxicity observed in cancer cell lines. 1. Cell line is not dependent on PBRM1-BD2 activity. PBRM1 can act as a tumor suppressor in some contexts, and its loss is associated with tumorigenesis.[14][16] In such cases, inhibiting its function may not have a cytotoxic effect.- Confirm the PBRM1 status (wild-type vs. mutant, expression level) of your cell line. - Select cell lines where PBRM1 is known to have a pro-proliferative or survival role. For example, in some prostate cancers, PBRM1 expression correlates with aggressiveness.[8][17]
2. Acquired resistance. Cells may develop resistance through various mechanisms.- Upregulation of drug efflux pumps: Test for the expression and activity of ABC transporters. Co-treatment with an efflux pump inhibitor (e.g., verapamil) may restore sensitivity.[18] - Target alteration: Sequence the PBRM1 gene in resistant clones to check for mutations in the BD2 domain that may prevent inhibitor binding. - Bypass signaling pathways: Investigate the activation of alternative survival pathways (e.g., AKT-mTOR, MAPK).[7][16] Perform RNA-seq or proteomic analysis to compare sensitive and resistant cells.
3. Suboptimal experimental conditions. - Incorrect inhibitor concentration: Perform a dose-response curve to determine the optimal concentration for your cell line. - Inhibitor instability: Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store as recommended (-20°C for up to 1 month in solution).[2] - Assay duration: Ensure the assay duration is sufficient for the inhibitor to exert its effects. A 48-hour incubation has been used previously.[3]
High variability between experimental replicates. 1. Inconsistent cell seeding. - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette or an automated cell dispenser. - Avoid "edge effects" in microplates by not using the outer wells or by filling them with sterile PBS.
2. Issues with inhibitor preparation and handling. - Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before further dilution in culture medium. Sonication may be required.[19] - Prepare a master mix of the inhibitor in the medium to add to all wells to minimize pipetting errors.
3. Mycoplasma contamination. - Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Unexpected phenotypic changes unrelated to cytotoxicity. 1. PBRM1 has diverse cellular functions. PBRM1 is involved in regulating cell adhesion, metabolism, and DNA damage repair.[9][20]- Investigate changes in cell morphology, adhesion, or migration. - Analyze metabolic changes, such as alterations in glycolysis.[16] - Assess the expression of genes regulated by PBRM1, such as those involved in the chemokine/chemokine receptor interaction pathway.[7]

Quantitative Data Summary

Table 1: Binding Affinity and Potency of this compound

TargetAssay TypeValueReference
PBRM1-BD2Dissociation Constant (Kd)4.4 μM[1][2][3]
PBRM1-BD2IC500.16 μM[1][2][3]
PBRM1-BD5Dissociation Constant (Kd)25 μM[1][2][3]
LNCaP cellsCell Growth Inhibition (IC50)~9 μM (48h)[3]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 500-5000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for PBRM1 and Downstream Targets
  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against PBRM1 and potential downstream targets (e.g., components of the AKT-mTOR pathway, cell cycle regulators) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

PBRM1_Signaling_Pathway cluster_0 PBAF Complex cluster_1 Chromatin Regulation cluster_2 Downstream Effects PBRM1 PBRM1 BRG1 BRG1/SMARCA4 PBRM1->BRG1 interacts ARID2 ARID2 PBRM1->ARID2 interacts Histones Acetylated Histones PBRM1->Histones binds via bromodomains DNA DNA Gene_Expression Gene Expression (e.g., Cell Cycle, Adhesion, Metabolism) DNA->Gene_Expression regulates PBAF_Complex PBAF Complex PBAF_Complex->DNA remodels Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis PBRM1_BD2_IN_8 This compound PBRM1_BD2_IN_8->PBRM1 inhibits BD2

Caption: PBRM1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_resistance Resistance Mechanisms Start Start: No/Low Efficacy of This compound Check_Cell_Line Is the cell line PBRM1-dependent? Start->Check_Cell_Line Check_Protocols Are experimental protocols optimal? Check_Cell_Line->Check_Protocols Yes Select_New_Line Select a different cell line model Check_Cell_Line->Select_New_Line No Investigate_Resistance Investigate Acquired Resistance Mechanisms Check_Protocols->Investigate_Resistance Yes Optimize_Protocols Optimize inhibitor concentration, incubation time, etc. Check_Protocols->Optimize_Protocols No Efflux_Pumps Upregulated Efflux Pumps Investigate_Resistance->Efflux_Pumps Target_Mutation PBRM1-BD2 Mutation Investigate_Resistance->Target_Mutation Bypass_Pathways Activation of Bypass Pathways Investigate_Resistance->Bypass_Pathways End_Success Experiment Successful Select_New_Line->End_Success Optimize_Protocols->End_Success

Caption: Troubleshooting workflow for addressing resistance to this compound.

References

optimizing incubation time for Pbrm1-BD2-IN-8 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PBRM1-BD2-IN-8 inhibitor. The following information is designed to assist in optimizing experimental protocols, with a specific focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1] PBRM1 is a key component of the PBAF chromatin remodeling complex.[2][3] By binding to the BD2 domain, the inhibitor prevents PBRM1 from recognizing acetylated lysine residues on histones, thereby disrupting the chromatin remodeling process and altering the expression of target genes involved in cell proliferation, cell cycle, and apoptosis.[1][4]

Q2: What is a typical starting point for incubation time with this compound?

A2: Based on available data for similar bromodomain inhibitors and initial characterization of this compound, a 48-hour incubation period has been used as a starting point for assessing its anti-proliferative effects in cell lines such as LNCaP. However, the optimal incubation time is highly dependent on the cell type, the experimental endpoint, and the concentration of the inhibitor. A time-course experiment is strongly recommended to determine the ideal duration for your specific experimental setup.

Q3: How does inhibition of PBRM1-BD2 affect downstream signaling pathways?

A3: Inhibition of PBRM1 can impact several downstream signaling pathways. PBRM1 loss has been shown to activate the AKT-mTOR signaling pathway and promote aerobic glycolysis.[3] It also plays a role in regulating the chemokine/chemokine receptor interaction pathway and the MAPK signaling pathway.[5] Furthermore, PBRM1 is involved in the p53 signaling pathway, with its protein stability being regulated by p53-mediated proteasomal degradation.[6] Therefore, inhibiting PBRM1-BD2 is expected to modulate these interconnected pathways.

Q4: What are the expected cellular phenotypes after this compound treatment?

A4: Treatment with a PBRM1 inhibitor is expected to lead to a decrease in cell proliferation and may induce cell cycle arrest, particularly at the G2/M phase.[7] Depending on the cellular context and incubation time, it may also lead to the induction of apoptosis. PBRM1 has been shown to act as a tumor suppressor, and its inhibition can affect genes involved in cell adhesion and metabolism.[8]

Q5: Should I be concerned about off-target effects of this compound?

A5: While this compound is designed to be a selective inhibitor, all small molecule inhibitors have the potential for off-target effects. It is crucial to include appropriate controls in your experiments, such as using multiple cell lines with varying PBRM1 expression levels or performing rescue experiments. Comparing the observed phenotype with known effects of PBRM1 knockdown or knockout can also help validate the on-target activity of the inhibitor.

Troubleshooting Guide: Optimizing Incubation Time

Issue: Inconsistent or no significant effect on cell viability after treatment.

Possible Cause Suggested Solution
Incubation time is too short. The inhibitor may require a longer duration to exert its full effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line and endpoint.
Inhibitor concentration is suboptimal. Titrate the concentration of this compound to determine the optimal working concentration for your cell line. An IC50 determination at different time points is recommended.
Cell seeding density is too high or too low. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.
PBRM1 protein turnover is slow in the target cells. PBRM1 protein stability can influence the time required for the inhibitor to show an effect. Consider longer incubation times if the protein half-life is long. Information on PBRM1 degradation suggests it is regulated by the proteasome.[6]
Cell line is resistant to PBRM1 inhibition. Use a positive control cell line known to be sensitive to PBRM1 inhibition. Also, verify the expression of PBRM1 in your target cells.

Data Presentation

Table 1: this compound Inhibitor Profile

ParameterValueCell LineReference
IC50 0.16 µM-MedChemExpress
Kd (PBRM1-BD2) 4.4 µM-MedChemExpress
Kd (PBRM1-BD5) 25 µM-MedChemExpress
Reported Incubation Time 48 hoursLNCaPMedChemExpress

Table 2: Hypothetical Time-Dependent Effect of this compound on Cell Viability

This table presents a hypothetical example of expected results from a time-course experiment to guide experimental design. Actual results may vary.

Incubation Time (hours)IC50 (µM)Maximum Inhibition (%)Notes
24 > 10< 20%Minimal effect on cell viability observed. May be too early to see a significant impact on proliferation.
48 1.5~50%Significant reduction in cell viability. A common time point for initial screening.
72 0.8~75%Increased potency and efficacy observed, suggesting a time-dependent effect. May be optimal for observing maximal response.
96 0.7~78%Plateau in IC50 and maximal inhibition, indicating that the maximum effect is likely reached. Longer incubation may lead to secondary effects.

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay

This protocol outlines a method to determine the optimal incubation time for this compound by assessing its effect on cell viability at multiple time points.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Remove the overnight culture medium and add the prepared inhibitor dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plates for 24, 48, 72, and 96 hours.

  • Viability Assessment: At each time point, add the cell viability reagent to a set of plates according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence/luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for each time point to determine the IC50 values.

Protocol 2: Western Blot Analysis of Downstream Target Modulation

This protocol is for assessing the time-dependent effect of this compound on the protein levels of a downstream target (e.g., a cell cycle regulator or a gene regulated by the AKT-mTOR pathway).

Materials:

  • Target cell line(s)

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT, anti-p-S6K, anti-Cyclin B1)

  • Secondary antibodies

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a fixed concentration (e.g., 2x IC50 determined from the viability assay) and a vehicle control for 0, 6, 12, 24, and 48 hours.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in protein expression over time.

Visualizations

PBRM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Glycolysis Aerobic Glycolysis mTOR->Glycolysis promotes MAPK_Pathway MAPK Pathway PBRM1_BD2_IN_8 This compound PBRM1 PBRM1 PBRM1_BD2_IN_8->PBRM1 inhibits BD2 PBRM1->AKT represses PBRM1->MAPK_Pathway regulates PBAF_Complex PBAF Complex PBRM1->PBAF_Complex component of Proteasome Proteasome PBRM1->Proteasome Chemokine_Genes Chemokine/Receptor Genes PBRM1->Chemokine_Genes regulates expression Cell_Cycle_Regulators Cell Cycle Regulators (e.g., Cyclin B1) PBRM1->Cell_Cycle_Regulators represses Chromatin Chromatin PBAF_Complex->Chromatin remodels Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p53 p53 p53->PBRM1 targets for degradation Incubation_Time_Optimization_Workflow start Start: Define Cell Line and Experimental Endpoint seed_cells Seed cells in 96-well plates start->seed_cells prepare_inhibitor Prepare serial dilutions of This compound and vehicle seed_cells->prepare_inhibitor treat_cells Treat cells with inhibitor and vehicle control prepare_inhibitor->treat_cells incubate Incubate for multiple time points (e.g., 24, 48, 72, 96 hours) treat_cells->incubate viability_assay Perform cell viability assay at each time point incubate->viability_assay data_analysis Analyze data and plot dose-response curves viability_assay->data_analysis determine_ic50 Determine IC50 at each time point data_analysis->determine_ic50 select_optimal_time Select optimal incubation time based on IC50, maximal effect, and experimental goals determine_ic50->select_optimal_time downstream_analysis Proceed with downstream experiments (e.g., Western blot, qPCR) at optimal time select_optimal_time->downstream_analysis Troubleshooting_Logic start Issue: Inconsistent or No Significant Effect check_time Is the incubation time sufficient? start->check_time check_conc Is the inhibitor concentration optimal? check_time->check_conc Yes solution_time Perform a time-course experiment (24, 48, 72h) check_time->solution_time No check_cells Is the cell line appropriate? check_conc->check_cells Yes solution_conc Perform a dose-response experiment check_conc->solution_conc No check_protocol Are there any protocol deviations? check_cells->check_protocol Yes solution_cells Verify PBRM1 expression. Use a positive control cell line. check_cells->solution_cells No solution_protocol Review cell seeding density, reagent stability, and handling. check_protocol->solution_protocol Yes

References

dealing with Pbrm1-BD2-IN-8 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PBRM1 bromodomain inhibitor, Pbrm1-BD2-IN-8. This guide focuses on addressing potential issues related to the compound's stability and degradation in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing stock solutions of this compound?

A1: It is recommended to dissolve this compound in DMSO to prepare a stock solution.[1][2] For cell-based assays, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium.[1] To enhance solubility, gentle warming to 37°C and sonication can be employed.[1][2]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on vendor datasheets.

FormStorage TemperatureDuration
Solid (lyophilized powder)-20°C (desiccated)Up to 36 months[3]
Stock Solution (in DMSO)-20°CUp to 1 month[3][4]
Stock Solution (in DMSO)-80°CUp to 6 months[4] or 1 year[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. [3][4]

Q3: What is the known stability of this compound in aqueous solutions or cell culture media?

A3: Currently, there is no publicly available data specifically detailing the half-life or degradation kinetics of this compound in aqueous solutions or cell culture media. As a quinazoline-based compound, its stability in aqueous environments could be influenced by factors such as pH and temperature. One study on a different quinazoline derivative indicated good stability in ultrapure water for an extended period when stored properly.[5] However, it is crucial to empirically determine the stability of this compound under your specific experimental conditions.

Q4: What are the known off-target effects of this compound?

A4: this compound is a potent inhibitor of the second bromodomain (BD2) of PBRM1.[1] It also shows some activity against the fifth bromodomain (BD5) of PBRM1.[1][3] While it is designed to be selective, researchers should always consider the possibility of off-target effects, a common challenge with small molecule inhibitors. It is advisable to include appropriate controls in your experiments, such as using a structurally related but inactive compound if available, or comparing its effects with other PBRM1 inhibitors.

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with this compound, potentially due to its degradation.

IssuePossible CauseRecommended Action
Loss of inhibitory activity over time Degradation of this compound in the experimental setup.- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. - Assess the stability of the compound in your specific cell culture medium by incubating it for the duration of your experiment and then testing its activity. - Consider replenishing the compound in the medium for very long-term experiments (e.g., every 24-48 hours).
Inconsistent results between experiments - Inconsistent stock solution concentration due to improper storage or handling. - Degradation of the stock solution.- Ensure the stock solution is properly aliquoted and stored to avoid freeze-thaw cycles.[3] - Use a fresh aliquot of the stock solution for each new set of experiments. - Verify the concentration of your stock solution periodically using analytical methods if possible.
Precipitation of the compound in cell culture medium - Poor solubility of this compound at the working concentration. - Interaction with components of the cell culture medium.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and toxicity. - Visually inspect the medium for any signs of precipitation after adding the compound. - If precipitation occurs, try lowering the working concentration or preparing the final dilution in a pre-warmed medium.
Observed cellular toxicity - Off-target effects of the compound. - Toxicity of the solvent (DMSO). - Degradation products may be toxic.- Perform a dose-response experiment to determine the optimal, non-toxic working concentration. - Include a vehicle control (medium with the same concentration of DMSO) in all experiments. - If degradation is suspected, preparing fresh solutions is crucial.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

  • Preparation:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

    • Prepare your complete cell culture medium.

  • Incubation:

    • Add this compound to the cell culture medium to your final working concentration.

    • Prepare several identical samples.

    • Incubate the samples under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 24, 48, 72 hours).

    • Include a control sample of the compound in DMSO stored at -20°C.

  • Analysis:

    • At each time point, collect an aliquot of the medium containing the compound.

    • Analyze the concentration and integrity of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the results from the incubated samples to the 0-hour time point and the DMSO stock control to determine the extent of degradation.

Protocol 2: General Handling and Usage of this compound

  • Receiving and Storage:

    • Upon receiving, store the solid compound at -20°C in a desiccator.

    • Once a stock solution in DMSO is prepared, aliquot it into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before adding it to the cells.

    • Ensure thorough mixing after dilution.

  • Experimental Setup:

    • For long-term experiments, consider replacing the medium containing this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.

    • Always include a vehicle control (DMSO) in your experiments.

PBRM1 Signaling Pathways and Experimental Workflow

PBRM1 is a key component of the PBAF chromatin remodeling complex and plays a crucial role in regulating gene expression. Its loss or inhibition can impact multiple signaling pathways implicated in cancer and other diseases.

PBRM1_Signaling_Pathways cluster_nucleus Nucleus cluster_pathways Affected Signaling Pathways PBRM1 PBRM1 (in PBAF complex) Chromatin Chromatin Remodeling PBRM1->Chromatin Regulates Gene_Expression Gene Expression Chromatin->Gene_Expression Alters p53 p53 Pathway Gene_Expression->p53 HIF HIF Pathway Gene_Expression->HIF Cytokine Cytokine/ Chemokine Receptor Gene_Expression->Cytokine MAPK MAPK Pathway Gene_Expression->MAPK AKT_mTOR AKT/mTOR Pathway Gene_Expression->AKT_mTOR NFkB NF-κB Pathway Gene_Expression->NFkB Pbrm1_Inhibitor This compound Pbrm1_Inhibitor->PBRM1 Inhibits

Caption: PBRM1's role in chromatin remodeling and its impact on various signaling pathways.

The following diagram illustrates a general experimental workflow for investigating the effects of this compound in a cell-based assay, incorporating best practices for handling the compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Long-Term Incubation cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (DMSO) Aliquoting Aliquot and Store (-80°C) Stock_Prep->Aliquoting Cell_Culture Culture Cells Treat_Cells Treat Cells with This compound Cell_Culture->Treat_Cells Vehicle_Control Include Vehicle Control (DMSO) Cell_Culture->Vehicle_Control Thaw_Aliquot Thaw Fresh Aliquot Working_Sol Prepare Working Solution in Pre-warmed Medium Thaw_Aliquot->Working_Sol Working_Sol->Treat_Cells Working_Sol->Vehicle_Control Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Vehicle_Control->Incubate Replenish Optional: Replenish Compound Incubate->Replenish Assay Perform Downstream Assay (e.g., Proliferation, Gene Expression) Incubate->Assay Replenish->Incubate Data_Analysis Data Analysis Assay->Data_Analysis

Caption: A typical workflow for cell-based experiments using this compound.

References

Technical Support Center: Refining Protocols for Thermal Shift Assays with PBRM1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF), protocols for PBRM1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using a thermal shift assay to study PBRM1 inhibitor binding?

A1: The thermal shift assay is a technique used to determine the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein population is unfolded. The assay relies on a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to the hydrophobic regions of a protein. In its folded state, PBRM1's hydrophobic residues are mostly buried. As the protein is heated and unfolds, these residues become exposed, bind the dye, and cause a significant increase in fluorescence. The binding of a small molecule inhibitor to a PBRM1 bromodomain stabilizes the protein's folded state. This stabilization means more thermal energy is required to unfold it, resulting in a measurable increase in the melting temperature (a positive thermal shift, or ΔTm). The magnitude of this shift is generally correlated with the binding affinity of the inhibitor.[1][2]

Q2: Which PBRM1 construct should I use for my thermal shift assay?

A2: PBRM1 is a large protein containing six bromodomains (BD1-6). For initial inhibitor screening and characterization, it is common to use individual bromodomain constructs (e.g., PBRM1-BD2, PBRM1-BD5) rather than the full-length protein. This is because individual domains are typically easier to express and purify in a stable, soluble form suitable for biophysical assays. The choice of which bromodomain to target will depend on the specific goals of your research, as inhibitors can exhibit selectivity for different PBRM1 bromodomains.

Q3: What are typical starting concentrations for the PBRM1 protein and the inhibitor in a thermal shift assay?

A3: For a standard thermal shift assay in a 96- or 384-well format, a PBRM1 bromodomain concentration of 1-4 µM is a good starting point. The inhibitor concentration is typically in excess of the protein concentration to ensure saturation of the binding sites. A common starting concentration for inhibitors is 10-100 µM. It is advisable to perform a titration of both the protein and inhibitor concentrations to find the optimal conditions for your specific system.

Q4: How do I choose the right buffer for my PBRM1 thermal shift assay?

A4: Buffer conditions can significantly impact protein stability and, consequently, the quality of your thermal shift data. It is crucial to perform a buffer screen to identify conditions that provide a stable, monodispersed PBRM1 sample with a clear melting transition. A standard starting buffer could be 100 mM HEPES, pH 7.5, with 150 mM NaCl.[3] However, it is recommended to screen a range of pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 50-500 mM NaCl). Additives such as glycerol (5-10%) and reducing agents like DTT or TCEP (1-2 mM) can also improve protein stability. The ideal buffer will yield a sharp, sigmoidal melting curve with a high signal-to-noise ratio.

Q5: What does a negative thermal shift (decrease in Tm) indicate?

A5: While inhibitor binding typically leads to protein stabilization and a positive ΔTm, a negative ΔTm can also be observed. This suggests that the compound destabilizes the protein, potentially by binding to a less stable conformation or inducing a conformational change that promotes unfolding. It is important to investigate such results further with orthogonal assays to understand the nature of the interaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High initial fluorescence signal at low temperatures 1. Protein is partially unfolded or aggregated. 2. The buffer contains components that interfere with the dye. 3. The dye concentration is too high.1. Re-purify the protein, including a size-exclusion chromatography step to remove aggregates. Perform a buffer screen to find more stabilizing conditions. 2. Test the buffer alone with the dye to check for background fluorescence. Avoid hydrophobic additives where possible. 3. Perform a dye titration to find the optimal concentration that gives a low initial signal but a robust signal upon unfolding.
No clear melting transition (flat curve or noisy data) 1. Protein concentration is too low. 2. The protein is extremely stable and does not unfold within the tested temperature range. 3. The protein is highly unstable and already unfolded at the starting temperature. 4. The dye is incompatible with the protein or buffer.1. Increase the protein concentration. 2. Extend the temperature range of the experiment (e.g., up to 95°C). 3. Perform a buffer screen to find conditions that stabilize the protein. 4. Try a different fluorescent dye.
Multiple transitions in the melting curve 1. The protein has multiple domains that unfold independently. 2. The protein preparation is heterogeneous (e.g., contains contaminants or different oligomeric states).1. This can be expected for multi-domain constructs. Analyze the shift for each transition. 2. Improve the protein purification protocol. Analyze the purity and oligomeric state by SDS-PAGE and size-exclusion chromatography.
Precipitation observed after the assay 1. The protein is aggregating upon unfolding.1. This is common and often does not interfere with Tm calculation, which is based on the initial unfolding transition. However, if it affects the data quality, try adding detergents or other stabilizing agents to the buffer.
Inconsistent Tm values between replicates 1. Pipetting errors. 2. Poor thermal contact in the PCR plate. 3. Protein sample is not stable over the course of the experiment setup.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure the plate is properly sealed and centrifuged before placing it in the instrument. 3. Prepare fresh protein dilutions and keep them on ice until use.
Inhibitor fluorescence interferes with the assay 1. The inhibitor is intrinsically fluorescent at the excitation/emission wavelengths of the dye.1. Run a control with the inhibitor and buffer (no protein) to assess its fluorescence profile. If there is significant interference, consider using an alternative assay or a dye with a different spectral profile.

Data Presentation

Table 1: Thermal Shift (ΔTm) Data for PBRM1 Bromodomains with Various Inhibitors

The following table summarizes representative thermal shift data obtained from Differential Scanning Fluorimetry (DSF) assays with different PBRM1 bromodomain constructs and inhibitors. A larger positive ΔTm value indicates greater stabilization of the protein upon inhibitor binding.

PBRM1 ConstructInhibitorInhibitor Concentration (µM)ΔTm (°C)Reference
PBRM1-BD2Compound 5Not Specified1.0 ± 0.2[4]
PBRM1-BD2Compound 6Not Specified1.5 ± 1.0[4]
PBRM1-BD2Compound 7Not Specified7.7[4]
PBRM1-BD5Compound 7Not Specified11.0[4]
PBRM1-BD2Compound 15Not Specified5.4[4]
PBRM1-BD2Compound 16Not Specified5.4[4]
PBRM1-BD2Compound 17Not Specified≤3.4[4]
PBRM1-BD2Compound 18Not Specified≤3.4[4]

Experimental Protocols

Expression and Purification of PBRM1 Bromodomains

This protocol describes a general method for obtaining purified PBRM1 bromodomain constructs suitable for thermal shift assays.

a. Expression:

  • PBRM1 bromodomain constructs (e.g., PBRM1-BD2) are typically cloned into an expression vector with a cleavable N-terminal His-tag (e.g., pNIC28-Bsa4).

  • Transform the expression vector into E. coli BL21(DE3) cells.

  • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation.

b. Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP, and protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column.

  • Wash the column with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

  • Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

  • (Optional but recommended) Cleave the His-tag using a suitable protease (e.g., TEV protease) during dialysis against a low-salt buffer.

  • Further purify the protein using ion-exchange chromatography followed by size-exclusion chromatography (SEC) in the final assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Assess protein purity by SDS-PAGE and concentration by UV-Vis spectroscopy.

Thermal Shift Assay (Differential Scanning Fluorimetry) Protocol

This protocol outlines the steps for performing a thermal shift assay to measure the binding of an inhibitor to a PBRM1 bromodomain.

a. Reagent Preparation:

  • PBRM1 Protein Stock: Prepare a concentrated stock of the purified PBRM1 bromodomain in the optimized assay buffer.

  • Inhibitor Stock: Prepare a high-concentration stock of the inhibitor in 100% DMSO (e.g., 10 mM).

  • Fluorescent Dye Stock: Use a commercially available dye such as SYPRO Orange at the manufacturer's recommended stock concentration (e.g., 5000x).

b. Assay Setup (96-well format, 20 µL final volume):

  • In each well of a 96-well PCR plate, prepare the following reaction mixture:

    • Assay Buffer (to a final volume of 20 µL)

    • PBRM1 protein (to a final concentration of 2 µM)

    • SYPRO Orange dye (to a final concentration of 5x)

    • PBRM1 inhibitor or DMSO vehicle control (to a final concentration of 10 µM, with a final DMSO concentration of ≤1%)

  • It is recommended to prepare a master mix of buffer, protein, and dye to add to the wells, followed by the addition of the inhibitor or DMSO.

  • Include appropriate controls:

    • No protein control (buffer + dye + inhibitor) to check for inhibitor fluorescence.

    • No inhibitor control (buffer + dye + protein + DMSO) to determine the baseline Tm of the protein.

  • Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.

c. Data Acquisition:

  • Place the plate in a real-time PCR instrument.

  • Set up the instrument to monitor fluorescence over a temperature gradient. A typical protocol involves heating from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Ensure the correct excitation and emission wavelengths for the chosen dye are selected (e.g., 470/570 nm for SYPRO Orange).

d. Data Analysis:

  • The instrument software will generate a melting curve (fluorescence vs. temperature) for each well.

  • The melting temperature (Tm) is the midpoint of the sigmoidal transition, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.

  • Calculate the thermal shift (ΔTm) for each inhibitor by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor (ΔTm = Tm_inhibitor - Tm_DMSO).

Visualizations

PBRM1 Signaling and Functional Interactions

PBRM1, as a subunit of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression. Its loss or inhibition can impact several key cancer-related signaling pathways.

PBRM1_Signaling_Pathway cluster_PBAF PBAF Chromatin Remodeling Complex cluster_nucleus Nucleus PBRM1 PBRM1 (BAF180) SMARCA4 SMARCA4 (BRG1) Chromatin Chromatin PBRM1->Chromatin Binds Acetylated Histones ARID2 ARID2 BRD7 BRD7 Gene_Expression Target Gene Expression Chromatin->Gene_Expression Remodeling (Transcription Regulation) p53 p53 Pathway Gene_Expression->p53 HIF HIF Pathway Gene_Expression->HIF NFkB NF-κB Pathway Gene_Expression->NFkB Chemokine Chemokine/ Cytokine Signaling Gene_Expression->Chemokine CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation HIF->Proliferation Promotes NFkB->Proliferation Promotes ImmuneResponse Immune Response NFkB->ImmuneResponse Chemokine->ImmuneResponse CellCycle->Proliferation Inhibits PBRM1_Inhibitor PBRM1 Inhibitor PBRM1_Inhibitor->PBRM1 Inhibits Bromodomains

Caption: PBRM1 signaling interactions and downstream effects.

Thermal Shift Assay Experimental Workflow

The following diagram illustrates the key steps involved in performing a thermal shift assay for PBRM1 inhibitors.

Thermal_Shift_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis Purify_Protein Purify PBRM1 Bromodomain Mix Mix Protein, Dye, and Inhibitor/DMSO in PCR Plate Purify_Protein->Mix Prep_Inhibitor Prepare Inhibitor & DMSO Stocks Prep_Inhibitor->Mix Prep_Dye Prepare SYPRO Orange Dye Prep_Dye->Mix Controls Include Controls (No Protein, No Inhibitor) Mix->Controls Seal_Spin Seal and Centrifuge Plate Mix->Seal_Spin Controls->Seal_Spin qPCR Run Melt Curve on Real-Time PCR (25°C to 95°C) Seal_Spin->qPCR Generate_Curves Generate Melt Curves (Fluorescence vs. Temp) qPCR->Generate_Curves Calculate_Tm Calculate Tm (via Boltzmann fit or 1st derivative) Generate_Curves->Calculate_Tm Calculate_dTm Calculate ΔTm (Tm_inhibitor - Tm_DMSO) Calculate_Tm->Calculate_dTm

Caption: Experimental workflow for a PBRM1 thermal shift assay.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues encountered during thermal shift assays.

Troubleshooting_Logic Start Start TSA Experiment Good_Curve Obtain Clear Sigmoidal Curve? Start->Good_Curve High_Initial_F High Initial Fluorescence? Good_Curve->High_Initial_F No Success Successful Assay: Proceed to ΔTm Calculation Good_Curve->Success Yes No_Transition No Clear Transition? High_Initial_F->No_Transition No Check_Protein Check Protein Quality (Aggregation, Purity) High_Initial_F->Check_Protein Yes Adjust_Protein_Conc Adjust Protein Concentration No_Transition->Adjust_Protein_Conc Yes Check_Controls Check Controls for Interference No_Transition->Check_Controls No Optimize_Buffer Optimize Buffer Conditions (pH, Salt, Additives) Check_Protein->Optimize_Buffer Titrate_Dye Titrate Dye Concentration Optimize_Buffer->Titrate_Dye Titrate_Dye->Start Re-run Adjust_Protein_Conc->Optimize_Buffer Check_Controls->Start Re-run

References

mitigating non-specific binding of Pbrm1-BD2-IN-8 in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate non-specific binding of PBRM1-BD2-IN-8 in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent small molecule inhibitor targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a subunit of the PBAF chromatin remodeling complex. This compound exhibits a Kd of 4.4 µM and an IC50 of 0.16 µM for PBRM1-BD2.[1][2]

Q2: What are the common biochemical assays used to study this compound binding?

Commonly used biochemical assays include AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP). These assays are suitable for high-throughput screening and characterization of inhibitor-bromodomain interactions.

Q3: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the interaction of this compound with components of the assay system other than its intended target, PBRM1-BD2. This can be due to factors like hydrophobic interactions, electrostatic forces, or compound aggregation.[3][4] It is a concern because it can lead to false-positive or false-negative results, affecting the accuracy of binding affinity and potency measurements.

Q4: What are the potential off-targets for PBRM1-BD2 inhibitors?

Due to structural similarities among bromodomain family members, inhibitors targeting PBRM1 bromodomains may also bind to other bromodomains, such as those of SMARCA2 and SMARCA4. It is crucial to perform selectivity profiling against related bromodomains to ensure the specificity of this compound.

Troubleshooting Guide: Mitigating Non-Specific Binding

This guide provides a systematic approach to troubleshooting and mitigating non-specific binding of this compound in your biochemical assays.

Problem 1: High background signal or apparent inhibition in the absence of PBRM1-BD2.

Possible Cause: The inhibitor is binding to assay components like the beads (in AlphaScreen), fluorophores, or the microplate surface.

Solutions:

  • Assay Buffer Optimization:

    • Increase Detergent Concentration: Incrementally increase the concentration of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01% to 0.1% v/v). This can help to disrupt non-specific hydrophobic interactions.

    • Add Bovine Serum Albumin (BSA): BSA can act as a blocking agent, binding to non-specific sites on surfaces and preventing the inhibitor from doing so. A typical concentration to test is 0.1 mg/mL.

    • Adjust Salt Concentration: Increasing the ionic strength of the buffer with NaCl (e.g., up to 200 mM) can mitigate non-specific electrostatic interactions.

  • Microplate Selection: Use low-binding microplates, as standard polystyrene plates can contribute to non-specific binding of small molecules.

  • Control Experiments: Run a control experiment with all assay components except for PBRM1-BD2 to quantify the extent of non-specific binding.

Problem 2: Inconsistent IC50 values across different assay platforms (e.g., AlphaScreen vs. TR-FRET).

Possible Cause: The nature of non-specific interactions may vary between different assay technologies. For instance, the inhibitor might interfere with the AlphaScreen beads' chemistry but not with the fluorophores used in a TR-FRET assay.

Solutions:

  • Orthogonal Assay Validation: Confirm findings from your primary assay with a secondary, label-free assay like Isothermal Titration Calorimetry (ITC) if possible. This will provide a more direct measure of binding affinity.

  • Review Assay-Specific Interferences: Consult technical resources for the specific assay technology to understand known compound interference mechanisms. For example, colored compounds can interfere with fluorescence-based readouts.

  • Systematic Buffer Optimization: Perform a systematic optimization of the assay buffer for each platform to find conditions that minimize non-specific binding in both assays.

Problem 3: Poor dose-response curve with a shallow slope or lack of saturation.

Possible Cause: Compound aggregation at higher concentrations can lead to non-specific inhibition.

Solutions:

  • Solubility Assessment: Ensure that the inhibitor is fully soluble in the assay buffer at the highest concentration tested. The addition of a small percentage of DMSO (typically ≤1%) is common, but its final concentration should be kept consistent across all wells.

  • Detergent Addition: Including detergents like Tween-20 can help to prevent compound aggregation.

  • Dynamic Light Scattering (DLS): If available, use DLS to directly assess the aggregation state of the inhibitor in the assay buffer.

Quantitative Data Summary

The following tables summarize key quantitative data for PBRM1-BD2 inhibitors.

Table 1: Binding Affinity and Potency of PBRM1-BD2 Inhibitors

CompoundTargetKd (µM)IC50 (µM)Assay Method
This compound PBRM1-BD24.40.16Not Specified
This compoundPBRM1-BD525Not ReportedNot Specified
PBRM1-BD2-IN-2PBRM1-BD29.31.0ITC, AlphaScreen
PBRM1-BD2-IN-5PBRM1-BD21.50.26ITC, AlphaScreen

Data sourced from MedChemExpress product pages.[1][2][5][6]

Experimental Protocols

Detailed Protocol: AlphaScreen Competition Assay for this compound

This protocol is a representative example based on common practices for bromodomain inhibitor screening.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20.

    • PBRM1-BD2 Protein: Prepare a stock solution of His-tagged PBRM1-BD2 in assay buffer. The final concentration in the assay is typically in the low nanomolar range and should be optimized.

    • Biotinylated Histone Peptide: Use a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac). Prepare a stock solution in assay buffer. The final concentration should be at or below the Kd for its interaction with PBRM1-BD2.

    • This compound: Prepare a serial dilution of the inhibitor in DMSO, and then dilute in assay buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.

    • AlphaScreen Beads: Use Streptavidin-coated Donor beads and Ni-NTA Acceptor beads. Reconstitute according to the manufacturer's instructions.

  • Assay Procedure (384-well format): a. Add 2.5 µL of the this compound dilution to the wells of a white, low-volume 384-well plate. b. Add 2.5 µL of the His-tagged PBRM1-BD2 protein solution. c. Add 2.5 µL of the biotinylated H4K12ac peptide solution. d. Incubate for 30 minutes at room temperature. e. Add 2.5 µL of a pre-mixed solution of Ni-NTA Acceptor beads and Streptavidin-coated Donor beads. f. Incubate for 60-90 minutes at room temperature in the dark. g. Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls (DMSO vehicle for 0% inhibition and a saturating concentration of a known binder for 100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

PBRM1_Signaling_Pathways PBRM1 PBRM1 (in PBAF complex) Chromatin Chromatin Remodeling PBRM1->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression AKT_mTOR AKT-mTOR Signaling (Activation) Gene_Expression->AKT_mTOR NFkB NF-κB Pathway (Activation) Gene_Expression->NFkB Chemokine Chemokine/Receptor Signaling Gene_Expression->Chemokine Cell_Adhesion Cell Adhesion Gene_Expression->Cell_Adhesion Metabolism Metabolism (e.g., Hypoxia Response) Gene_Expression->Metabolism

Caption: PBRM1's role in chromatin remodeling influences several key signaling pathways.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Buffer Optimize Assay Buffer (Detergent, BSA, Salt) Start->Check_Buffer Check_Plates Use Low-Binding Microplates Start->Check_Plates Control_Expt Run 'No Target' Control Check_Buffer->Control_Expt Check_Plates->Control_Expt Is_Binding_Reduced Non-Specific Binding Reduced? Control_Expt->Is_Binding_Reduced Proceed Proceed with Assay Is_Binding_Reduced->Proceed Yes Check_Aggregation Investigate Compound Aggregation (Solubility, DLS) Is_Binding_Reduced->Check_Aggregation No Orthogonal_Assay Validate with Orthogonal Assay (e.g., ITC) Check_Aggregation->Orthogonal_Assay

References

Validation & Comparative

A Comparative Guide to the Efficacy of PBRM1 Bromodomain Inhibitors: PBRM1-BD2-IN-8 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of PBRM1-BD2-IN-8 and other selective inhibitors of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex and a significant target in oncology. This document synthesizes available experimental data to facilitate informed decisions in research and development.

Introduction to PBRM1 Inhibition

Polybromo-1 (PBRM1) is a critical subunit of the PBAF (Polybromo- and BRG1-associated factor-containing) complex, a member of the SWI/SNF chromatin remodeling family. PBRM1 contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins.[1] This interaction is crucial for targeting the PBAF complex to specific chromatin regions and regulating gene expression.[1] Mutations and loss of function of PBRM1 are frequently observed in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most mutated gene after VHL.[2]

The therapeutic rationale for targeting PBRM1 lies in its role as a tumor suppressor in some contexts and as a potential dependency in others. Small molecule inhibitors that target the bromodomains of PBRM1 can disrupt its chromatin-targeting function, thereby modulating gene expression and inducing anti-tumor effects. A significant challenge in the development of PBRM1 inhibitors is achieving selectivity over other bromodomain-containing proteins, particularly the highly similar bromodomains of SMARCA2 and SMARCA4.[1][2]

This guide focuses on the comparative efficacy of this compound against other notable selective PBRM1 inhibitors, with a particular focus on PB16, for which direct comparative data is available.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound and other selective PBRM1 inhibitors. The data is compiled from the key publication "Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening".

Biochemical Potency and Selectivity

This table presents the in vitro biochemical potency of the inhibitors against the second bromodomain (BD2) of PBRM1, as determined by AlphaScreen and Isothermal Titration Calorimetry (ITC).

CompoundTargetAssayIC50 (µM)Kd (µM)Selectivity NotesReference
This compound (Compound 34) PBRM1-BD2AlphaScreen0.16 ± 0.02-Shows equivalent potency to PB16.[1]
PB16 (Compound 16) PBRM1-BD2AlphaScreen0.26 ± 0.04-Highly selective over SMARCA2 and SMARCA4 bromodomains.[1]
PB16 (Compound 16) PBRM1-BD2ITC-1.5 ± 0.9No detectable binding to SMARCA2B and SMARCA4 bromodomains.[1]
GNE-235 PBRM1-BD2--0.28 ± 0.02Selective for PBRM1-BD2 over other bromodomains.[3]
Cell-Based Efficacy

This table summarizes the cellular activity of the inhibitors in a PBRM1-dependent prostate cancer cell line, LNCaP.

CompoundCell LineAssayEndpointEC50 (µM)ObservationsReference
This compound (Compound 34) LNCaPCell ViabilityGrowth Inhibition~10Active in a PBRM1-dependent cell line.[1]
PB16 (Compound 16) LNCaPCell ViabilityGrowth Inhibition~9Weakly active against LNCaP cells.[1]

Experimental Protocols

AlphaScreen Assay for Biochemical Potency

Objective: To determine the in vitro inhibitory potency (IC50) of compounds against the PBRM1-BD2:acetylated histone peptide interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures biomolecular interactions.[6][7] In this context, a biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac) is captured by streptavidin-coated donor beads, and a His-tagged PBRM1-BD2 protein is captured by Ni2+-chelate acceptor beads. When the protein and peptide interact, the beads are brought into close proximity, resulting in a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.[1]

Protocol:

  • Reagents:

    • His-tagged PBRM1-BD2 protein

    • Biotinylated H3K14ac peptide

    • Streptavidin-coated donor beads

    • Ni2+-chelate acceptor beads

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

    • Test compounds (serially diluted)

  • Procedure:

    • Add His-tagged PBRM1-BD2 and biotinylated H3K14ac peptide to the wells of a microplate.

    • Add serially diluted test compounds.

    • Incubate at room temperature.

    • Add a mixture of streptavidin-coated donor beads and Ni2+-chelate acceptor beads.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The IC50 values are calculated by fitting the data to a four-parameter variable slope model using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To assess the effect of PBRM1 inhibitors on the proliferation of cancer cell lines.

Principle: Cell viability assays, such as those using MTS or resazurin-based reagents (e.g., CellTiter-Blue), measure the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]

Protocol (for LNCaP cells):

  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[10][11]

  • Procedure:

    • Seed LNCaP cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (e.g., this compound, PB16).

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent (e.g., CellTiter-Blue) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Determine the EC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

PBRM1 Signaling Pathway and Inhibition

PBRM1_Inhibition Mechanism of PBRM1 Bromodomain Inhibition cluster_chromatin Chromatin cluster_pabf PBAF Complex cluster_outcome Functional Outcome Histone_Tails Acetylated Histone Tails (e.g., H3K14ac) PBAF Complex PBRM1 PBRM1 BD2 Bromodomain 2 (BD2) PBRM1->BD2 contains Other_Subunits Other PBAF Subunits (e.g., SMARCA4) PBRM1->Other_Subunits BD2->Histone_Tails Binds to PBRM1_Inhibitor This compound or PB16 PBRM1_Inhibitor->BD2 Blocks binding Chromatin_Remodeling Chromatin Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cellular_Effects Anti-proliferative Effects Gene_Expression->Cellular_Effects PBAF Complex->Chromatin_Remodeling Regulates

Caption: Mechanism of PBRM1 bromodomain inhibition.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow Workflow for Comparing PBRM1 Inhibitor Efficacy cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Limited Data) Start Start: Inhibitor Candidates (this compound, PB16, etc.) AlphaScreen AlphaScreen Assay (vs. PBRM1-BD2) Start->AlphaScreen ITC Isothermal Titration Calorimetry (Binding Affinity - Kd) Start->ITC Cell_Viability Cell Viability Assay (e.g., LNCaP cells) Start->Cell_Viability NanoBRET NanoBRET Target Engagement (Cellular Potency) Start->NanoBRET Xenograft Xenograft Models (e.g., ccRCC) Start->Xenograft Biochem_Data Biochemical Potency (IC50, Kd) AlphaScreen->Biochem_Data ITC->Biochem_Data Comparison Comparative Efficacy Analysis Biochem_Data->Comparison Cellular_Data Cellular Efficacy (EC50) Cell_Viability->Cellular_Data NanoBRET->Cellular_Data Cellular_Data->Comparison InVivo_Data In Vivo Efficacy (Tumor Growth Inhibition) Xenograft->InVivo_Data InVivo_Data->Comparison

Caption: Experimental workflow for comparing PBRM1 inhibitors.

Conclusion

The available data indicates that both this compound and PB16 are potent inhibitors of the PBRM1 bromodomain 2 with similar biochemical potencies.[1] In cell-based assays using the PBRM1-dependent LNCaP prostate cancer cell line, both compounds demonstrate anti-proliferative activity in the low micromolar range.[1] A key advantage of these newer generation inhibitors is their high selectivity for PBRM1 over other bromodomain family members like SMARCA2 and SMARCA4, which is a critical attribute for a chemical probe or a therapeutic candidate.

While direct comparative in vivo efficacy data for these specific compounds is currently limited, the promising in vitro and cellular profiles warrant further investigation in preclinical cancer models, particularly in tumors with PBRM1 mutations such as clear cell renal cell carcinoma. The experimental protocols and workflows provided in this guide offer a framework for such future comparative studies. Researchers are encouraged to consult the primary literature for further details and to consider the specific context of their research when selecting a PBRM1 inhibitor.

References

A Comparative Guide to PBRM1 Bromodomain Inhibitors: Pbrm1-BD2-IN-8 versus PB16 in PBRM1-Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective inhibitors of the Polybromo-1 (PBRM1) protein, Pbrm1-BD2-IN-8 and PB16, with a focus on their potential applications in PBRM1-dependent cancers. PBRM1, a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in several cancers, particularly clear cell renal cell carcinoma (ccRCC), making it a compelling target for therapeutic development.

Overview of this compound and PB16

Both this compound (also known as compound 16) and PB16 are small molecule inhibitors designed to selectively target the bromodomains of PBRM1. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in chromatin organization and gene regulation. By inhibiting these interactions, this compound and PB16 offer a promising avenue for modulating the activity of the PBAF complex and impacting downstream cellular processes in cancer cells.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and PB16, providing insights into their binding affinity, inhibitory potency, and selectivity.

Table 1: Binding Affinity and Potency

CompoundTarget BromodomainAssay TypeValueReference
This compound PBRM1-BD2AlphaScreenIC50 = 0.26 ± 0.04 μM[1]
PBRM1-BD2Isothermal Titration Calorimetry (ITC)Kd = 1.5 ± 0.9 μM[1]
PBRM1-BD5Isothermal Titration Calorimetry (ITC)Kd = 3.9 ± 2.6 μM[1]
PB16 PBRM1-BD2Isothermal Titration Calorimetry (ITC)Kd not explicitly stated, but binding confirmed[2]

Table 2: Selectivity Data

CompoundOff-Target BromodomainAssay TypeResultReference
This compound SMARCA2BIsothermal Titration Calorimetry (ITC)No detectable binding[1]
SMARCA4Isothermal Titration Calorimetry (ITC)No detectable binding[1]
PB16 Not specifiedRNA-Seq AnalysisHigh correlation with ENZA treatment in prostate cancer[2]

Table 3: Thermal Stabilization

CompoundTarget BromodomainAssay TypeValue (ΔTm)Reference
This compound PBRM1-BD2Differential Scanning Fluorimetry (DSF)5.4 °C[1]

Signaling Pathways and Mechanism of Action

PBRM1 is a critical regulator of several signaling pathways implicated in cancer. The loss or inhibition of PBRM1 can have profound effects on gene transcription and cellular behavior. Both this compound and PB16 are expected to modulate these pathways by disrupting the chromatin remodeling function of the PBAF complex.

PBRM1_Signaling_Pathways cluster_inhibitors PBRM1 Inhibitors cluster_pbrm1 PBAF Complex cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects This compound This compound PBRM1 PBRM1 This compound->PBRM1 inhibit PB16 PB16 PB16->PBRM1 inhibit HIF_Pathway HIF Pathway PBRM1->HIF_Pathway regulates p53_Pathway p53 Pathway PBRM1->p53_Pathway interacts with NFkB_Pathway NF-κB Pathway PBRM1->NFkB_Pathway regulates Chemokine_Pathway Chemokine Pathway PBRM1->Chemokine_Pathway regulates Gene_Transcription Gene Transcription (Cell Adhesion, Metabolism) HIF_Pathway->Gene_Transcription Cell_Cycle_Progression Cell_Cycle_Progression p53_Pathway->Cell_Cycle_Progression Apoptosis Apoptosis p53_Pathway->Apoptosis NFkB_Pathway->Gene_Transcription Chemokine_Pathway->Gene_Transcription Gene_Transcription->Cell_Cycle_Progression Gene_Transcription->Apoptosis

PBRM1 signaling pathways and points of inhibition.

PBRM1's role is context-dependent. In ccRCC, loss of PBRM1 function is associated with tumor progression, and it has been shown to interact with and regulate the HIF and p53 pathways.[3][4][5][6][7] Specifically, PBRM1 can act as a reader for p53 acetylation, influencing its transcriptional activity.[5][7] In prostate cancer, PBRM1 has been implicated in regulating androgen receptor signaling.[2] The inhibition of PBRM1 by this compound or PB16 would be expected to phenocopy the effects of PBRM1 loss in these contexts, leading to alterations in gene expression related to cell adhesion, metabolism, and cell cycle control.[8][9]

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize PBRM1 inhibitors.

Experimental_Workflows cluster_binding Binding Affinity & Potency cluster_cellular Cellular Activity AlphaScreen AlphaScreen Assay IC50_Value IC50_Value AlphaScreen->IC50_Value ITC Isothermal Titration Calorimetry (ITC) Kd_Value Kd_Value ITC->Kd_Value DSF Differential Scanning Fluorimetry (DSF) deltaTm_Value deltaTm_Value DSF->deltaTm_Value Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Growth_Inhibition Growth_Inhibition Cell_Viability->Growth_Inhibition RNA_Seq RNA-Seq Analysis Gene_Expression_Changes Gene_Expression_Changes RNA_Seq->Gene_Expression_Changes PBRM1_Protein PBRM1_Protein PBRM1_Protein->AlphaScreen PBRM1_Protein->ITC PBRM1_Protein->DSF Inhibitor Inhibitor Inhibitor->AlphaScreen Inhibitor->ITC Inhibitor->DSF Inhibitor->Cell_Viability Inhibitor->RNA_Seq Cancer_Cells Cancer_Cells Cancer_Cells->Cell_Viability Cancer_Cells->RNA_Seq

General experimental workflows for inhibitor characterization.

Detailed Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to quantify the inhibition of the interaction between a PBRM1 bromodomain and an acetylated histone peptide.

  • Reagents and Materials:

    • His-tagged PBRM1 bromodomain protein

    • Biotinylated acetylated histone peptide (e.g., H3K14ac)

    • Streptavidin-coated Donor beads

    • Nickel chelate Acceptor beads

    • Assay buffer

    • Test compounds (this compound or PB16)

    • 384-well microplate

  • Procedure:

    • Prepare a master mix of the His-tagged PBRM1 protein and the biotinylated histone peptide in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the microplate.

    • Add the protein-peptide master mix to the wells.

    • Incubate for a defined period to allow for binding and inhibition.

    • Add a mixture of Donor and Acceptor beads to each well.

    • Incubate in the dark to allow bead-protein/peptide binding.

    • Read the plate on an AlphaScreen-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.

    • Calculate IC50 values from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand (inhibitor) to a macromolecule (PBRM1 bromodomain) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Reagents and Materials:

    • Purified PBRM1 bromodomain protein in a suitable buffer.

    • Test compound (this compound or PB16) dissolved in the same buffer.

    • ITC instrument.

  • Procedure:

    • Thoroughly dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer.

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, which indicates ligand-induced stabilization.

  • Reagents and Materials:

    • Purified PBRM1 bromodomain protein.

    • Fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Test compound (this compound or PB16).

    • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

  • Procedure:

    • Prepare a reaction mixture containing the PBRM1 protein, the fluorescent dye, and either the test compound or a vehicle control.

    • Aliquot the mixture into a 96- or 384-well PCR plate.

    • Place the plate in the real-time PCR instrument.

    • Apply a thermal gradient, gradually increasing the temperature while continuously monitoring the fluorescence.

    • As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

    • Plot fluorescence versus temperature to generate a melting curve.

    • The midpoint of the transition (Tm) is calculated. The difference in Tm between the protein with and without the compound (ΔTm) indicates the extent of stabilization.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Reagents and Materials:

    • PBRM1-dependent cancer cell line (e.g., prostate cancer or ccRCC cell lines).

    • Cell culture medium and supplements.

    • Test compounds (this compound or PB16).

    • CellTiter-Glo® Reagent.

    • Opaque-walled multi-well plates suitable for luminescence measurements.

  • Procedure:

    • Seed the cancer cells into the wells of the multi-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds. Include vehicle-treated and untreated controls.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix the contents to induce cell lysis and initiate the luminescent reaction.

    • Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP and thus the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound and PB16 represent valuable tools for investigating the function of PBRM1 in cancer. This compound has been characterized in more detail regarding its binding affinity and selectivity for different PBRM1 bromodomains. PB16 has been utilized in functional genomics studies to probe the downstream effects of PBRM1 inhibition. While a direct comparative study is not yet available, the data presented in this guide provides a solid foundation for researchers to select the appropriate tool for their specific research questions in the pursuit of novel therapies for PBRM1-dependent cancers. Further studies directly comparing these two inhibitors in relevant cancer models are warranted to fully elucidate their relative therapeutic potential.

References

A Head-to-Head Comparison of PBRM1-BD2 Inhibitors: Pbrm1-BD2-IN-8 vs. GNE-235

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomains is a key area of research. Polybromo-1 (PBRM1), a core subunit of the PBAF chromatin remodeling complex, has emerged as a significant target, particularly in oncology. Its second bromodomain, PBRM1-BD2, is a critical mediator of protein-protein interactions that drive gene expression programs. This guide provides a detailed comparison of two notable PBRM1-BD2 inhibitors: Pbrm1-BD2-IN-8 and GNE-235, offering researchers a comprehensive overview of their biochemical activity, selectivity, and cellular performance based on available experimental data.

Biochemical Activity and Potency

Both this compound (also reported as compound 34 in its discovery manuscript) and GNE-235 are potent inhibitors of the PBRM1-BD2 bromodomain.[1] The following table summarizes their key biochemical activity metrics.

CompoundTargetKd (μM)IC50 (μM)Assay Method
This compound PBRM1-BD24.40.16Isothermal Titration Calorimetry (ITC) / AlphaScreen
GNE-235 PBRM1-BD20.28 ± 0.02-Not Specified in abstract

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Selectivity Profile

A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. The selectivity of these compounds against other bromodomains, particularly those within the same family, is crucial for elucidating the specific biological functions of PBRM1-BD2.

CompoundOff-TargetKd (μM)Selectivity vs. PBRM1-BD2
This compound PBRM1-BD525~5.7-fold
GNE-235 Not specified in abstract-Stated as selective for PBRM1-BD2

Cellular Activity

The ultimate test of a chemical probe's utility is its ability to engage its target in a cellular context and elicit a biological response.

CompoundCell LineCellular AssayObserved EffectIC50 (μM)
This compound LNCaP (prostate cancer)Growth InhibitionInhibited cell growth~9
GNE-235 Not specified in abstract-Suggested for initial cellular investigations-

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions. This method directly determines the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol Outline:

  • Protein and Ligand Preparation: Recombinant PBRM1-BD2 protein is purified and dialyzed against the ITC buffer. The inhibitor (this compound or GNE-235) is dissolved in the same buffer.

  • ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Loading: The protein solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.

  • Titration: A series of small injections of the inhibitor solution are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

AlphaScreen Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to study biomolecular interactions.

Protocol Outline:

  • Reagent Preparation: Biotinylated histone peptides (the natural ligand of PBRM1-BD2), His-tagged PBRM1-BD2 protein, streptavidin-coated donor beads, and Ni-NTA-coated acceptor beads are prepared in the assay buffer.

  • Assay Plate Setup: The inhibitor, PBRM1-BD2 protein, and biotinylated histone peptide are added to the wells of a microplate and incubated.

  • Bead Addition: The donor and acceptor beads are added to the wells.

  • Incubation: The plate is incubated in the dark to allow for the binding interactions and the proximity of the beads to be established.

  • Signal Detection: The plate is read in an AlphaScreen-compatible plate reader. The emission of light at 520-620 nm is measured. In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity through the protein-peptide interaction, resulting in a high signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

Cell Growth Inhibition Assay

This assay is used to determine the effect of a compound on cell proliferation.

Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., LNCaP) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo or by counting the cells.

  • Data Analysis: The cell viability data is normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

PBRM1_Signaling_Pathway cluster_nucleus Nucleus PBAF PBAF Complex PBRM1 PBRM1 PBAF->PBRM1 contains SMARCA4 SMARCA4/BRG1 PBAF->SMARCA4 contains ARID2 ARID2 PBAF->ARID2 contains DNA DNA PBAF->DNA remodels chromatin Histone Acetylated Histone Tail PBRM1->Histone BD2 binds to Gene Target Gene Transcription DNA->Gene Inhibitor This compound or GNE-235 Inhibitor->PBRM1 inhibits binding

Caption: PBRM1 Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ITC Isothermal Titration Calorimetry (ITC) Biochem_Result Binding Affinity (Kd) Inhibitory Potency (IC50) ITC->Biochem_Result AlphaScreen AlphaScreen Assay AlphaScreen->Biochem_Result Cell_Result Cellular Potency (IC50) Biochem_Result->Cell_Result informs Cell_Culture Cell Line Culture (e.g., LNCaP) Treatment Inhibitor Treatment Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Viability->Cell_Result Start Compound Synthesis Start->ITC Start->AlphaScreen Start->Cell_Culture

Caption: Experimental Workflow.

References

A Comparative Analysis of PBRM1-BD2-IN-8 and JQ1 on BET Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two small molecule inhibitors, PBRM1-BD2-IN-8 and JQ1, focusing on their interactions with bromodomain-containing proteins. While JQ1 is a well-established pan-BET inhibitor, this compound is a more recently developed inhibitor targeting the second bromodomain (BD2) of the Polybromo-1 (PBRM1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the specificity and functional consequences of targeting different bromodomain families.

Introduction

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. The dysregulation of BET protein function has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets. JQ1 is a potent and selective inhibitor of the BET family of bromodomains and has been instrumental in validating this target class.[1]

PBRM1 is a component of the PBAF chromatin remodeling complex and contains six bromodomains. Its second bromodomain, PBRM1-BD2, has been identified as a critical component for the chromatin association and function of the PBAF complex.[2][3] this compound is a chemical probe designed to selectively inhibit this specific bromodomain.[1][4]

This guide will present a side-by-side comparison of the available biochemical and cellular data for this compound and JQ1. It is important to note that the data presented here are compiled from different studies, and a direct head-to-head experimental comparison has not been published.

Data Presentation

The following tables summarize the quantitative data available for this compound and JQ1, focusing on their binding affinities and inhibitory concentrations.

Table 1: Biochemical Activity of this compound and JQ1

CompoundTarget BromodomainAssay TypeKdIC50
This compound PBRM1-BD2ITC4.4 µM-
PBRM1-BD2AlphaScreen-0.16 µM[1][4][5][6][7][8]
PBRM1-BD5ITC25 µM[1][4][5][6][7][8]-
JQ1 BRD2 (BD1)ITC~128 nM-
BRD3 (BD1)ITC~59.5 nM-
BRD3 (BD2)ITC~82 nM-
BRD4 (BD1)ITC~50 nM[9]77 nM[9]
BRD4 (BD2)ITC~90 nM[9]33 nM[9]
BRDT (BD1)ITC~190 nM-

Table 2: Cellular Activity of this compound and JQ1

CompoundCell LineAssay TypeCellular IC50Key Cellular Effect
This compound LNCaP (Prostate Cancer)MTT Assay~9 µM[4][10]Inhibition of PBRM1-dependent cell growth.[1][4][5][6][7][8][10]
JQ1 Various Cancer Cell LinesMultipleNanomolar to low Micromolar rangeDownregulation of c-MYC expression and induction of apoptosis or cell cycle arrest.[6]

Signaling Pathways and Mechanisms of Action

JQ1: A Pan-BET Inhibitor

JQ1 acts by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins.[4] This displacement of BET proteins from chromatin leads to the downregulation of key oncogenes, most notably c-MYC, and subsequent cell cycle arrest and apoptosis in various cancer models.[6]

JQ1_Mechanism JQ1 JQ1 BET BET Proteins (BRD2, BRD3, BRD4) JQ1->BET Inhibits Binding AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to cMYC c-MYC Gene BET->cMYC Promotes Transcription of Chromatin Chromatin AcetylatedHistones->Chromatin Associated with Transcription Transcription Downregulation cMYC->Transcription Leads to CellCycleArrest Cell Cycle Arrest Apoptosis Transcription->CellCycleArrest Results in PBRM1_Inhibitor_Mechanism PBRM1_BD2_IN_8 This compound PBRM1_BD2 PBRM1-BD2 PBRM1_BD2_IN_8->PBRM1_BD2 Inhibits PBAF PBAF Complex PBRM1_BD2->PBAF Part of Chromatin Chromatin PBAF->Chromatin Remodels GeneExpression Altered Gene Expression PBAF->GeneExpression Regulates GrowthInhibition Growth Inhibition (in PBRM1-dependent cells) GeneExpression->GrowthInhibition Leads to ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Macromolecule Macromolecule in matched buffer Instrument ITC Instrument (Sample & Reference Cells) Macromolecule->Instrument Ligand Ligand in matched buffer Titration Titration of Ligand into Macromolecule Ligand->Titration Instrument->Titration HeatChange Measure Heat Change (ΔH) Titration->HeatChange BindingIsotherm Plot Heat Change vs. Molar Ratio HeatChange->BindingIsotherm Fitting Fit to Binding Model BindingIsotherm->Fitting Results Determine Kd, n, ΔH Fitting->Results AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Protein His-tagged Bromodomain IncubateInhibitor Incubate Protein with Inhibitor Protein->IncubateInhibitor Peptide Biotinylated Histone Peptide AddPeptide Add Peptide Peptide->AddPeptide Inhibitor Inhibitor (e.g., this compound) Inhibitor->IncubateInhibitor IncubateInhibitor->AddPeptide AddBeads Add Donor and Acceptor Beads AddPeptide->AddBeads ReadSignal Read AlphaScreen Signal AddBeads->ReadSignal DoseResponse Plot Signal vs. Inhibitor Concentration ReadSignal->DoseResponse IC50 Calculate IC50 DoseResponse->IC50 MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_steps MTT Assay cluster_data_analysis Data Analysis SeedCells Seed Cells in 96-well plate TreatCells Treat with Inhibitor SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT Incubate Incubate AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance ViabilityCurve Plot Viability vs. Concentration ReadAbsorbance->ViabilityCurve CalculateIC50 Calculate Cellular IC50 ViabilityCurve->CalculateIC50

References

Validating the On-Target Effects of Pbrm1-BD2-IN-8 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pbrm1-BD2-IN-8, a selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1), with other relevant bromodomain inhibitors. We present supporting experimental data, detailed protocols for validation assays, and visualizations of key cellular pathways and experimental workflows to aid in the objective assessment of this chemical probe.

Comparative Performance of PBRM1 Inhibitors

The following tables summarize the key quantitative data for this compound and comparable inhibitors, focusing on their biochemical potency and cellular activity.

Inhibitor Target(s) Binding Affinity (Kd) Biochemical Potency (IC50) Cellular Potency (IC50) Reference
This compound (Compound 16/PB16) PBRM1-BD21.5 µM (PBRM1-BD2), 3.9 µM (PBRM1-BD5)0.26 µM (PBRM1-BD2, AlphaScreen)~9 µM (LNCaP cells)[1][2]
PFI-3 SMARCA2/4, PBRM148 nM (PBRM1), 89 nM (SMARCA4)Not Reported5.78 µM (GFP-SMARCA2 displacement)[3][4]
OF-1 BET family (BRD2, BRD3, BRD4)Data not availableData not availableData not available

Table 1: Biochemical and Cellular Potency of Bromodomain Inhibitors. This table provides a side-by-side comparison of the binding affinity and inhibitory concentrations of this compound and other inhibitors targeting PBRM1 or related bromodomains.

Cell Line Inhibitor Effect Concentration Reference
LNCaP (Prostate Cancer, PBRM1-dependent)This compound (PB16)Inhibition of cell growth~9 µM[1][2]
PC3 (Prostate Cancer, AR-negative)This compound (PB16)No significant inhibitionUp to 10 µM[5]
RWPE-1 (Prostate Epithelial)This compound (PB16)No significant inhibitionUp to 10 µM[5]
A549, H1299, H157 (SMARCA4-deficient)PFI-3No anti-proliferative effectsNot specified[3]

Table 2: Cellular Effects of PBRM1 Inhibitors. This table summarizes the observed effects of the inhibitors on the proliferation of various cancer cell lines, highlighting the target-dependent activity of this compound.

Experimental Protocols for On-Target Validation

To rigorously validate the on-target effects of this compound, a combination of biophysical, biochemical, and cellular assays is recommended. Below are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6][7]

Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., LNCaP for PBRM1-dependent effects) to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

  • Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Analyze the soluble fractions by Western blotting using an antibody specific for PBRM1. Quantify the band intensities to determine the melting curve of PBRM1 in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.[8][9]

Protocol:

  • Construct Preparation: Generate expression vectors for PBRM1 fused to NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the PBRM1 bromodomain (the energy acceptor).

  • Cell Transfection and Plating: Co-transfect the expression vectors into the desired cell line. Plate the transfected cells in a 96- or 384-well plate.

  • Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate for a specified period (e.g., 2 hours).

  • BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence and fluorescence signals using a plate reader. The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET signal upon inhibitor treatment indicates displacement of the tracer and therefore, target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where PBRM1 binds and to assess how this binding is affected by an inhibitor.[10][11]

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PBRM1 overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • DNA Purification and Sequencing: Reverse the cross-linking and purify the immunoprecipitated DNA. Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify peaks of PBRM1 enrichment. Compare the peak profiles between the inhibitor-treated and control samples to determine changes in PBRM1 chromatin occupancy.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the PBRM1 signaling pathway, the experimental workflow for validating on-target effects, and the logical relationship of expected outcomes.

PBRM1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor cluster_downstream Downstream Effects PBRM1 PBRM1 (within PBAF complex) Histones Acetylated Histones (e.g., H3K14ac) PBRM1->Histones Binds to Chromatin Chromatin Remodeling PBRM1->Chromatin Mediates Gene_Expression Target Gene Expression Chromatin->Gene_Expression Regulates Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Differentiation Altered Differentiation Gene_Expression->Differentiation Hypoxia_Response Modulated Hypoxia Response Gene_Expression->Hypoxia_Response Pbrm1_BD2_IN_8 This compound Pbrm1_BD2_IN_8->PBRM1 Inhibits Binding

Caption: PBRM1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_assays On-Target Validation Assays cluster_outcomes Expected Outcomes start Start: Treat Cells with This compound CETSA CETSA (Thermal Shift) start->CETSA NanoBRET NanoBRET (Target Engagement) start->NanoBRET ChIP_seq ChIP-seq (Genomic Occupancy) start->ChIP_seq CETSA_result Increased PBRM1 Thermal Stability CETSA->CETSA_result NanoBRET_result Decreased BRET Signal NanoBRET->NanoBRET_result ChIP_seq_result Altered PBRM1 Chromatin Binding ChIP_seq->ChIP_seq_result

Caption: Workflow for On-Target Validation.

Logical_Relationship cluster_evidence Experimental Evidence Hypothesis Hypothesis: This compound engages PBRM1 in cells Target_Engagement Direct Target Engagement (CETSA, NanoBRET) Hypothesis->Target_Engagement Genomic_Effect Altered Genomic Binding (ChIP-seq) Hypothesis->Genomic_Effect Phenotypic_Effect PBRM1-dependent Phenotype Hypothesis->Phenotypic_Effect Conclusion Conclusion: On-target effects of This compound are validated Target_Engagement->Conclusion Genomic_Effect->Conclusion Phenotypic_Effect->Conclusion

References

A Comparative Analysis of Specificity: Pbrm1-BD2-IN-8 Versus SMARCA2/4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of the PBRM1 bromodomain inhibitor, Pbrm1-BD2-IN-8, with that of inhibitors targeting the bromodomains of the SWI/SNF helicases, SMARCA2 and SMARCA4. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate chemical tools for chromatin biology research.

The study of chromatin remodeling is crucial for understanding gene regulation in both normal development and disease. The SWI/SNF chromatin remodeling complex, with its core ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), and the PBRM1 (BAF180) subunit of the PBAF complex, are key players in this process. Small molecule inhibitors targeting the bromodomains of these proteins are invaluable tools for dissecting their specific functions. This guide focuses on the specificity of this compound, a PBRM1 inhibitor, in comparison to prominent SMARCA2/4 inhibitors.

Understanding the Targets: PBRM1 and SMARCA2/4 Bromodomains

PBRM1 is a unique protein containing six bromodomains (BD1-6), which are readers of acetylated lysine residues on histone tails, thereby tethering the PBAF complex to specific chromatin loci.[1] In contrast, SMARCA2 and SMARCA4 each possess a single bromodomain that is also critical for their chromatin association and function. Due to structural similarities, particularly within the acetyl-lysine binding pocket, achieving inhibitor selectivity among these bromodomains presents a significant challenge. Early PBRM1 inhibitors often displayed cross-reactivity with SMARCA2 and SMARCA4.[2][3]

Quantitative Comparison of Inhibitor Specificity

The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and various SMARCA2/4 inhibitors against their primary targets and key off-targets. This data provides a quantitative measure of their relative specificities.

Table 1: Binding Affinity (Kd) of Inhibitors

InhibitorPrimary Target(s)Kd (nM)Off-Target(s)Kd (nM)Assay Method
This compound PBRM1-BD24,400[4][5][6]PBRM1-BD525,000[4][5][6]Not Specified
PFI-3 SMARCA2, SMARCA455 - 110--BROMOscan
PBRM1(5)48--Not Specified
BI-9564 BRD914[7]BRD7239[7]ITC
CECR2258[7]ITC
ACBI1 (PROTAC) SMARCA2, SMARCA4, PBRM1Degrader--Cellular Degradation
AU-15330 (PROTAC) SMARCA2, SMARCA4Degrader--Cellular Degradation

Table 2: Inhibitory Concentration (IC50) of Inhibitors

InhibitorTargetIC50 (µM)Cellular Assay
This compound PBRM1-BD20.16[4][5][6]Not Specified
PFI-3 Not SpecifiedNot SpecifiedNot Specified
BI-9564 BRD90.075[7]AlphaScreen
BRD73.4[7]AlphaScreen
ACBI1 (PROTAC) SMARCA20.006 (DC50)[8][9]Cellular Degradation
SMARCA40.011 (DC50)[8][9]Cellular Degradation
PBRM10.032 (DC50)[8][9]Cellular Degradation

Analysis of Specificity Profiles

This compound: The available data for this compound indicates its potency against the second bromodomain of PBRM1, with a lower affinity for the fifth bromodomain.[4][5][6] However, a comprehensive selectivity profile across a broad panel of bromodomains is not readily available in the public domain. This lack of extensive screening data makes it difficult to definitively assess its specificity against other bromodomain families, including those of SMARCA2 and SMARCA4.

SMARCA2/4 Inhibitors:

  • PFI-3: This compound is a well-characterized inhibitor of the SMARCA2 and SMARCA4 bromodomains. It also shows potent activity against the fifth bromodomain of PBRM1. While selective for the family VIII bromodomains, its cross-reactivity with PBRM1 should be considered when interpreting experimental results.[2]

  • BI-9564: Primarily known as a potent and selective inhibitor of BRD9, BI-9564 also binds to the closely related BRD7, albeit with lower affinity.[7] Its off-target activity against CECR2 has also been noted.[7] Importantly, it displays high selectivity against the BET family of bromodomains.[7]

  • ACBI1 and AU-15330 (PROTACs): These molecules represent a different class of inhibitors known as PROTACs (Proteolysis Targeting Chimeras). Instead of merely blocking the bromodomain, they induce the degradation of the target protein. Both ACBI1 and AU-15330 are effective degraders of SMARCA2 and SMARCA4.[8][9] ACBI1 is also a potent degrader of PBRM1.[8][9] The specificity of PROTACs is determined by both the binding affinity of the warhead to the target and the subsequent ubiquitination and degradation process.

Experimental Protocols

A variety of biophysical and cellular assays are employed to determine the specificity of bromodomain inhibitors.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of an inhibitor to its target protein. This allows for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

Methodology:

  • A solution of the purified bromodomain-containing protein is placed in the sample cell of the calorimeter.

  • The inhibitor solution is loaded into a syringe.

  • The inhibitor is titrated into the protein solution in small, precise injections.

  • The heat change upon each injection is measured.

  • The resulting data is fitted to a binding model to calculate the Kd.

BROMOscan™: This is a competition binding assay that measures the ability of a test compound to displace a ligand bound to a DNA-tagged bromodomain. The amount of bromodomain-ligand interaction is quantified by qPCR. This high-throughput method allows for screening against a large panel of bromodomains to assess selectivity.

Methodology:

  • A library of DNA-tagged bromodomains is used.

  • Each bromodomain is tested for its ability to bind to an immobilized ligand in the presence of the test compound.

  • The amount of bromodomain bound to the ligand is quantified using qPCR of the DNA tag.

  • The results are expressed as a percentage of the control (no compound) and can be used to determine Kd values.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding. A more stable protein-ligand complex will have a higher melting temperature.

Methodology:

  • The purified bromodomain protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

  • The test compound is added to the mixture.

  • The temperature is gradually increased, and the fluorescence is monitored.

  • As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature is the midpoint of this transition, and a shift in Tm in the presence of the compound indicates binding.

AlphaScreen™: This is a bead-based immunoassay that can be used to measure protein-protein interactions, including the binding of a bromodomain to an acetylated histone peptide.

Methodology:

  • Donor and acceptor beads are coated with molecules that will interact (e.g., an antibody against a tagged bromodomain and a biotinylated histone peptide).

  • In the presence of the bromodomain and histone peptide, the beads are brought into proximity.

  • Upon excitation of the donor bead, a singlet oxygen is released, which diffuses to the acceptor bead, leading to a chemiluminescent signal.

  • An inhibitor that disrupts the bromodomain-histone interaction will prevent the beads from coming close, resulting in a decrease in the signal.

Fluorescence Recovery After Photobleaching (FRAP): This is a cellular imaging technique used to measure the dynamics of fluorescently labeled proteins in live cells. It can be used to assess the ability of an inhibitor to displace a bromodomain-containing protein from chromatin.

Methodology:

  • Cells are transfected with a plasmid encoding a fluorescently tagged (e.g., GFP) bromodomain-containing protein.

  • A small region of the nucleus is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.

  • The recovery of fluorescence in the bleached region is monitored over time as unbleached protein molecules diffuse into the area.

  • In the presence of an effective inhibitor that displaces the protein from chromatin, the recovery will be faster as the protein is more mobile.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of bromodomain inhibition and a typical experimental workflow for assessing inhibitor specificity.

Bromodomain_Inhibition Mechanism of Bromodomain Inhibition cluster_0 Normal Function cluster_1 Inhibition Histone Acetylated Histone Tail Bromodomain Bromodomain-containing Protein (e.g., PBRM1, SMARCA2/4) Histone->Bromodomain Binds to Chromatin Chromatin Remodeling / Gene Transcription Bromodomain->Chromatin Recruits to Chromatin Blocked_Bromodomain Disrupted Chromatin Interaction Inhibitor Bromodomain Inhibitor (e.g., this compound) Inhibitor->Bromodomain Binds to Acetyl-Lysine Pocket

Caption: General mechanism of bromodomain inhibitor action.

Specificity_Workflow Experimental Workflow for Inhibitor Specificity Profiling cluster_0 Biochemical Assays cluster_1 Cellular Assays ITC Isothermal Titration Calorimetry (Kd) BROMOscan BROMOscan (Kd vs. Panel) DSF Differential Scanning Fluorimetry (ΔTm) AlphaScreen AlphaScreen (IC50) FRAP FRAP (Target Engagement) Degradation_Assay Western Blot for PROTACs (Degradation) Compound Test Compound Compound->ITC Compound->BROMOscan Compound->DSF Compound->AlphaScreen Compound->FRAP Compound->Degradation_Assay

Caption: Workflow for assessing bromodomain inhibitor specificity.

Conclusion

The selection of a chemical probe for studying PBRM1 or SMARCA2/4 requires careful consideration of its specificity profile. While this compound shows potency for PBRM1-BD2, the lack of a broad selectivity screen makes it challenging to rule out off-target effects on other bromodomains, including those of SMARCA2/4. For researchers specifically interested in inhibiting SMARCA2/4, PFI-3 offers a well-characterized option, though its activity against PBRM1 must be acknowledged. For dissecting the roles of other SWI/SNF-associated bromodomains, inhibitors like BI-9564 provide highly selective tools for their respective targets. The advent of PROTACs like ACBI1 and AU-15330 offers a powerful alternative for inducing protein degradation rather than simple inhibition, providing a distinct and potent mechanism of action. Ultimately, the choice of inhibitor should be guided by the specific biological question and a thorough understanding of its selectivity profile as determined by the experimental methodologies outlined in this guide. Researchers are encouraged to consult the primary literature for the most detailed information on the specificity and application of these valuable chemical probes.

References

Navigating the Selectivity Landscape: A Comparative Analysis of Pbrm1-BD2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

**For researchers in oncology, epigenetics, and drug discovery, the selective inhibition of bromodomains, key epigenetic readers, presents a promising therapeutic strategy. This guide provides a detailed cross-reactivity profiling of Pbrm1-BD2-IN-8, a potent inhibitor of the second bromodomain of Polybromo-1 (PBRM1), against a panel of other bromodomains. The data presented herein offers a clear comparative view of its selectivity, supported by detailed experimental protocols for key assays. **

This compound, also identified as compound 34 in the foundational study by Shishodia et al. (2022), has emerged as a valuable chemical probe for elucidating the biological functions of PBRM1.[1] Understanding its selectivity is paramount for interpreting experimental results and for the future development of more refined therapeutic agents. This guide summarizes the binding affinities and inhibitory concentrations of this compound against its primary target and a broad spectrum of off-target bromodomains.

Comparative Binding Profile of this compound

The selectivity of this compound has been primarily characterized using biophysical and biochemical assays. The following tables summarize the available quantitative data for its binding affinity (Kd) and inhibitory activity (IC50) against various bromodomains.

Table 1: Binding Affinity (Kd) of this compound against PBRM1 Bromodomains

BromodomainDissociation Constant (Kd) (μM)
PBRM1-BD24.4[2][3]
PBRM1-BD525[2][3]

Table 2: Inhibitory Activity (IC50) of this compound against PBRM1-BD2

BromodomainIC50 (μM)
PBRM1-BD20.16[2][3]

Table 3: Cross-Reactivity Profile of this compound (Compound 34) against a Panel of Bromodomains Determined by Differential Scanning Fluorimetry (DSF)

The following data is derived from the primary research publication and its supplementary materials, representing the change in melting temperature (ΔTm) of the bromodomain protein upon binding of this compound at a concentration of 100 μM. A larger ΔTm value indicates stronger binding.

Bromodomain FamilyBromodomainΔTm (°C)
Family VIII PBRM1-BD1 ~1.5 [1]
PBRM1-BD2 6.4 [1]
PBRM1-BD3 <1
PBRM1-BD4 <1
PBRM1-BD5 ~1.5 [1]
PBRM1-BD6 <1
SMARCA2<1
SMARCA4<1
Family II (BET) BRD2-BD1<1
BRD3-BD1<1
BRD4-BD1<1
BRDT-BD1<1
Other Families BAZ2B<1
BRPF1B<1
CREBBP<1
TAF1-BD2<1
TRIM24<1

Note: The DSF screening provides a qualitative to semi-quantitative measure of binding. The data clearly indicates a high degree of selectivity of this compound for PBRM1-BD2 over other bromodomains tested.

Experimental Workflow and Methodologies

The determination of the cross-reactivity profile of this compound involves a series of established biophysical and biochemical assays. The general workflow is depicted below, followed by detailed protocols for each key experiment.

experimental_workflow cluster_screening Primary Screening & Hit Identification cluster_validation In Vitro Validation & Profiling cluster_output Data Analysis & Output Fragment_Screening NMR Fragment Screening Hit_Identification Hit Identification (e.g., Compound 34) Fragment_Screening->Hit_Identification Identifies initial binders AlphaScreen AlphaScreen Assay (IC50 Determination) Hit_Identification->AlphaScreen Measures inhibitory potency DSF Differential Scanning Fluorimetry (DSF) (Selectivity Panel) Hit_Identification->DSF Assesses broad selectivity ITC Isothermal Titration Calorimetry (ITC) (Kd Determination) Hit_Identification->ITC Determines binding affinity Data_Table Quantitative Data Table (IC50, Kd, ΔTm) AlphaScreen->Data_Table DSF->Data_Table ITC->Data_Table Selectivity_Profile Selectivity Profile Generation Data_Table->Selectivity_Profile Informs selectivity

Caption: Experimental workflow for cross-reactivity profiling.

Experimental Protocols

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is employed to determine the in vitro inhibitory potency (IC50) of compounds against the bromodomain-histone interaction.

  • Principle: The assay relies on the proximity of two bead types: a donor bead and an acceptor bead. In this setup, a biotinylated histone peptide is bound to a streptavidin-coated acceptor bead, and a His-tagged bromodomain is bound to a nickel chelate-coated donor bead. When the bromodomain and histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor disrupts the bromodomain-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal.

  • Protocol:

    • All reagents are prepared in an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

    • A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

    • In a 384-well plate, the test compound, His-tagged PBRM1-BD2 protein, and biotinylated H4K16ac peptide are added.

    • The mixture is incubated at room temperature for a defined period (e.g., 30 minutes).

    • Streptavidin-coated acceptor beads and Ni-NTA coated donor beads are added to the wells.

    • The plate is incubated in the dark at room temperature for a further period (e.g., 60 minutes).

    • The plate is read on an AlphaScreen-capable plate reader.

    • IC50 values are calculated by fitting the data to a four-parameter dose-response curve.

2. Differential Scanning Fluorimetry (DSF)

DSF is utilized to assess the binding of an inhibitor to a bromodomain by measuring the change in the protein's thermal stability.

  • Principle: This technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. As the temperature increases, the protein unfolds, exposing these hydrophobic patches, which leads to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm. The change in melting temperature (ΔTm) is a measure of the binding interaction.

  • Protocol:

    • Recombinant bromodomain protein is diluted in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

    • The test compound (this compound) is added to the protein solution at a fixed concentration (e.g., 100 μM). A control with DMSO is also prepared.

    • A fluorescent dye (e.g., SYPRO Orange) is added to each sample.

    • The samples are placed in a real-time PCR instrument.

    • The temperature is gradually increased (e.g., from 25 °C to 95 °C), and the fluorescence is measured at each temperature increment.

    • The resulting melt curves are analyzed to determine the Tm for the protein with and without the inhibitor.

    • The ΔTm is calculated as (Tm with inhibitor) - (Tm with DMSO).

3. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand and a macromolecule.

  • Principle: ITC measures the heat change that occurs upon the binding of a ligand to a protein. The experiment involves titrating a solution of the ligand (in the syringe) into a solution of the protein (in the sample cell) at a constant temperature. The heat released or absorbed during the binding event is detected by the instrument.

  • Protocol:

    • The bromodomain protein and this compound are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

    • The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor are made into the protein solution.

    • The heat change associated with each injection is measured.

    • The data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, and ΔH).

Conclusion

The cross-reactivity profiling of this compound reveals a high degree of selectivity for its intended target, PBRM1-BD2. While showing some interaction with PBRM1-BD5, its activity against a broader panel of bromodomains, including the closely related SMARCA2 and SMARCA4, is minimal as determined by Differential Scanning Fluorimetry. This selectivity profile, combined with its demonstrated cell activity, underscores the utility of this compound as a valuable tool for investigating the specific roles of PBRM1-BD2 in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to independently validate these findings and to utilize these techniques in their own drug discovery and chemical biology endeavors.

References

Validating PBRM1 Inhibition: A Comparative Guide to Pbrm1-BD2-IN-8 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming on-target activity is a critical step in validating a chemical probe. This guide provides a framework for comparing the pharmacological inhibition of Polybromo-1 (PBRM1) using the chemical inhibitor Pbrm1-BD2-IN-8 with genetic knockdown approaches (siRNA/shRNA). By presenting established data and detailed experimental protocols, this guide enables a robust evaluation of this compound as a specific PBRM1 inhibitor.

PBRM1, a subunit of the PBAF chromatin remodeling complex, is a subject of intense research due to its frequent mutation in various cancers, particularly clear cell renal cell carcinoma.[1][2] Understanding its function and the effects of its inhibition is crucial for developing novel therapeutic strategies. This guide outlines the necessary experiments to correlate the phenotypic and molecular effects of this compound with those observed upon the genetic depletion of PBRM1, thereby providing strong evidence for its on-target activity.

Comparing Chemical Inhibition and Genetic Knockdown

Both chemical inhibition and genetic knockdown are powerful tools for studying protein function, each with its own set of advantages and disadvantages. A direct comparison of their effects is considered a gold standard for validating a chemical inhibitor's mechanism of action.

FeatureChemical Inhibition (this compound)Genetic Knockdown (siRNA/shRNA)
Mechanism of Action Reversible binding to a protein's functional domain (e.g., bromodomain), inhibiting its activity.Degradation of mRNA, leading to reduced or eliminated protein synthesis.
Onset of Effect Rapid, often within minutes to hours, depending on cell permeability and binding kinetics.Slower, typically requiring 24-72 hours for protein depletion to become significant.
Duration of Effect Transient and dependent on the compound's half-life and continued presence.Can be transient (siRNA) or stable (shRNA), allowing for long-term studies.
Specificity Potential for off-target effects by binding to unintended proteins.Can have off-target effects by silencing unintended mRNAs with sequence similarity.
Application Useful for studying the effects of acute inhibition and for therapeutic development.Gold standard for attributing a phenotype to the loss of a specific protein.
Control Dose-dependent control over the level of inhibition.Level of knockdown can be variable and more difficult to control precisely.

Experimental Workflow for On-Target Validation

To rigorously validate that the effects of this compound are due to its inhibition of PBRM1, a series of experiments should be conducted in parallel with PBRM1 genetic knockdown. The following workflow provides a comprehensive approach.

G cluster_0 Phase 1: Confirmation of Inhibition/Knockdown cluster_1 Phase 2: Phenotypic Comparison cluster_2 Phase 3: Target Engagement & Downstream Effects cluster_3 Controls A Treat cells with this compound (dose-response) C Western Blot for PBRM1 protein levels A->C H ChIP-seq for PBRM1 occupancy A->H I RNA-seq for transcriptional profiling A->I B Transfect/Transduce cells with PBRM1 siRNA/shRNA B->C D qPCR for PBRM1 mRNA levels B->D B->H B->I E Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) C->E F Migration/Invasion Assay C->F G Cell Cycle Analysis C->G D->E D->F D->G J Analysis of downstream target gene expression (e.g., p21) I->J K Vehicle Control (e.g., DMSO) K->A L Non-targeting siRNA/shRNA Control L->B

Figure 1. Experimental workflow for validating PBRM1 inhibition.

Quantitative Data Summary

The following tables summarize representative data for this compound and PBRM1 genetic knockdown from various studies. It is important to note that these data were not generated in a head-to-head comparison and experimental conditions may vary.

Table 1: this compound Activity Profile
ParameterValueCell Line/AssayReference
PBRM1-BD2 IC50 0.16 µMBiochemical Assay--INVALID-LINK--
PBRM1-BD2 Kd 4.4 µMBiochemical Assay--INVALID-LINK--
PBRM1-BD5 Kd 25 µMBiochemical Assay--INVALID-LINK--
LNCaP Cell Growth IC50 ~9 µMCell-based Assay--INVALID-LINK--
Table 2: Phenotypic Effects of PBRM1 Genetic Knockdown
PhenotypeEffect of KnockdownCell LineReference
Cell Proliferation IncreasedACHN, 786-O[3]
Colony Formation EnhancedSN12C[3]
Cell Migration Enhanced786-O, SN12C, TK10[3]
Sensitivity to PARP inhibitors IncreasedMultiple cell lines[4]
ALDH1A1 Expression Increased786-O[1]

Detailed Experimental Protocols

PBRM1 Knockdown using siRNA

Objective: To transiently reduce PBRM1 protein expression.

Materials:

  • PBRM1-targeting siRNA and non-targeting control siRNA.

  • Lipofectamine RNAiMAX Transfection Reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Appropriate cancer cell line (e.g., 786-O, ACHN).

  • 6-well plates.

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 50-70% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection: Add the 500 µL siRNA-lipid complex to each well containing cells and fresh medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Validation: Harvest cells to assess PBRM1 knockdown by Western Blot and qPCR.

PBRM1 Knockdown using shRNA (Lentiviral Transduction)

Objective: To achieve stable, long-term knockdown of PBRM1.

Materials:

  • Lentiviral particles containing PBRM1-targeting shRNA and non-targeting control shRNA.

  • Target cells.

  • Polybrene.

  • Puromycin (for selection).

  • 12-well plates.

Protocol:

  • Cell Seeding: Plate target cells in a 12-well plate 24 hours prior to transduction to be approximately 50% confluent on the day of infection.[5]

  • Transduction:

    • Prepare a mixture of complete medium with Polybrene at a final concentration of 5-8 µg/mL.[5][6]

    • Remove the old medium and add the Polybrene-containing medium to the cells.

    • Thaw lentiviral particles and add the desired amount (MOI to be optimized for each cell line) to the cells.

    • Incubate overnight.

  • Medium Change: The next day, remove the virus-containing medium and replace it with fresh complete medium.

  • Selection: 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.

  • Expansion: Expand puromycin-resistant clones and validate PBRM1 knockdown by Western Blot and qPCR.

Quantitative Western Blot for PBRM1

Objective: To quantify the reduction in PBRM1 protein levels.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against PBRM1.

  • Loading control primary antibody (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Protein Extraction: Lyse cells and quantify protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the signal using an imaging system.

  • Quantification: Densitometry analysis of the protein bands, normalizing PBRM1 signal to the loading control.

Quantitative PCR (qPCR) for PBRM1 mRNA

Objective: To measure the reduction in PBRM1 mRNA levels.

Materials:

  • RNA extraction kit (e.g., RNeasy Kit).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for PBRM1 and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Protocol:

  • RNA Extraction: Isolate total RNA from cells.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR: Set up qPCR reactions with PBRM1 and housekeeping gene primers.

  • Data Analysis: Calculate the relative expression of PBRM1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of PBRM1 inhibition/knockdown on cell viability.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Opaque-walled 96-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a dose range of this compound or use cells with stable PBRM1 knockdown. Include appropriate controls.

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measurement: Record luminescence using a luminometer.

Visualizing the Logic: Chemical vs. Genetic Inhibition

The following diagram illustrates the distinct yet complementary approaches of chemical and genetic inhibition for target validation.

G cluster_0 Genetic Knockdown (siRNA/shRNA) cluster_1 Chemical Inhibition (this compound) A PBRM1 Gene (DNA) B PBRM1 mRNA A->B Transcription C PBRM1 Protein B->C Translation B->X Degradation D Cellular Phenotype C->D Function E PBRM1 Gene (DNA) F PBRM1 mRNA E->F Transcription G PBRM1 Protein F->G Translation H Cellular Phenotype G->H Function G->Y Inhibition

Figure 2. Comparison of chemical and genetic inhibition mechanisms.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of PBRM1-BD2-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the epigenetic inhibitor PBRM1-BD2-IN-8, ensuring a secure laboratory environment and regulatory compliance.

For researchers and scientists in the field of drug development, the proper management of chemical compounds is paramount. This guide provides detailed procedures for the safe disposal of this compound, a potent PBRM1 bromodomain inhibitor. Adherence to these protocols is crucial for minimizing environmental impact and ensuring personnel safety.

Handling and Storage of this compound

Proper storage is the first step in safe chemical management. Below is a summary of the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationSpecial Instructions
Solid (Lyophilized) -20°CUp to 36 monthsKeep desiccated.[1]
In Solvent (e.g., DMSO) -80°C or -20°CUp to 1 year at -80°CAliquot to avoid multiple freeze-thaw cycles.[1][2][3][4]

Note: this compound is soluble in DMSO.[2][5][6]

Step-by-Step Disposal Protocol for this compound

As this compound is an active pharmacological agent, it should be treated as hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste disposal and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.

Waste Identification and Segregation
  • Treat as Hazardous Waste: Due to its biological activity, this compound and any materials contaminated with it must be handled as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste types.[7][8][9] Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused or expired solid this compound.

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO).

    • Contaminated Labware: Pipette tips, tubes, gloves, and other disposable materials that have come into contact with the compound.

Waste Collection and Container Management
  • Use Appropriate Containers:

    • For liquid waste, use a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy for organic solvents like DMSO).[8][10]

    • For solid waste and contaminated labware, use a clearly marked, sealable bag or container.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), the concentration or amount, and the date of accumulation.[10]

  • Keep Containers Closed: Waste containers should be kept tightly sealed except when adding waste to prevent spills and evaporation.[8][10]

On-site Accumulation and Storage
  • Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[7][10]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.[11]

  • Segregation of Incompatibles: While storing, ensure that this compound waste, particularly if in a solvent, is kept separate from incompatible chemicals. For instance, organic solvent waste should be stored away from acids and oxidizers.[7][8]

Disposal of Empty Containers
  • Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (that can dissolve the compound) to remove all residues.[8][11]

  • Rinsate Collection: The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[8]

  • Container Disposal: After triple rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[11]

Final Disposal
  • Contact EHS for Pickup: Do not dispose of this compound waste down the drain or in the regular trash.[11] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal gen_solid Solid this compound collect_solid Solid Waste Container gen_solid->collect_solid gen_liquid This compound Solutions collect_liquid Liquid Waste Container (in Secondary Containment) gen_liquid->collect_liquid gen_contam Contaminated Labware collect_contam Contaminated Waste Container gen_contam->collect_contam labeling Label with Contents, Date, and 'Hazardous Waste' collect_solid->labeling collect_liquid->labeling collect_contam->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: this compound Disposal Workflow.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.